7-Bromochroman-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAYYYHWLCPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624912 | |
| Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18442-22-3 | |
| Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromochroman-4-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-one is a heterocyclic compound belonging to the chromanone family, characterized by a bromine atom substituted at the 7-position of the chroman-4-one core. This substitution significantly influences its physicochemical properties and potential biological activities. As a versatile synthetic intermediate, it holds promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of this compound. It includes a compilation of its physical and spectroscopic data, detailed experimental protocols for its preparation, and a discussion of the potential biological relevance of the broader chroman-4-one scaffold.
Chemical Structure and Properties
The structure of this compound consists of a dihydropyranone ring fused to a bromine-substituted benzene ring.
Molecular Formula: C₉H₇BrO₂[1][2]
Molecular Weight: 227.05 g/mol [1][2]
IUPAC Name: 7-bromo-2,3-dihydrochromen-4-one[2]
Physical Properties
A summary of the known physical properties of this compound is presented in Table 1. Notably, while predicted values for boiling point and density are available, an experimentally determined melting point is not consistently reported in the literature, indicating a potential data gap. The compound is generally described as a white to yellow solid.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to yellow solid | [3] |
| Boiling Point | 336.6 ± 42.0 °C (Predicted) | [1][3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydropyranone ring would appear as multiplets, while the aromatic protons would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display nine distinct carbon signals, including a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The signals for the aromatic carbons would be influenced by the bromine and oxygen substituents.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1660 cm⁻¹. Other significant absorptions would include C-O-C stretching and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.
1.2.4. Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the chroman ring.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are documented: the hydrogenation of 7-bromo-4H-chromen-4-one and the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propionic acid.
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 7-Bromo-4H-chromen-4-one
This method involves the catalytic hydrogenation of the double bond in the pyran ring of 7-bromo-4H-chromen-4-one.
-
Reaction Scheme:
Caption: Synthesis of this compound via hydrogenation.
-
Procedure: A mixture of 7-bromo-4H-chromen-4-one and a catalytic amount of Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) in ethanol is subjected to hydrogenation under pressure. The reaction is typically carried out at an elevated temperature.[1][4]
-
Detailed Steps:
-
To a solution of 7-bromo-4H-chromen-4-one (0.329 mol) in ethanol (such that the concentration is 0.4 mol·L⁻¹), add Wilkinson's catalyst (4 mol%).[1]
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Pressurize the reaction vessel with hydrogen gas to 0.3 MPa.[1]
-
Heat the mixture to 70°C and stir for 20 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for this reaction is 79.8%.[1]
-
-
Protocol 2: Synthesis via Intramolecular Cyclization of 3-(3-bromophenoxy)propionic acid
This approach involves an acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propionic acid.
-
Reaction Scheme:
-
Procedure: This synthesis is a greener approach utilizing a solid acid catalyst.
-
Detailed Steps:
-
In a round-bottom flask, combine 3-(3-bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight). [4] 2. Add toluene (2 mL) to the flask. [4] 3. Heat the mixture to reflux under an inert atmosphere for 30-45 minutes. [4] 4. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL). [4] 6. Filter the solid catalyst and wash it with dichloromethane.
-
Concentrate the combined organic filtrate under reduced pressure.
-
Extract the crude product with hexane to obtain pure this compound. [4]
-
-
Biological Activity and Signaling Pathways of Chroman-4-ones
While specific biological studies on this compound are limited, the chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
Anticancer Activity
Chroman-4-one derivatives have shown promise as anticancer agents. A notable mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), a histone deacetylase involved in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.
Caption: TLR4/MAPK anti-inflammatory pathway.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and established synthetic protocols. The biological activities associated with the broader class of chroman-4-ones, particularly their anticancer and anti-inflammatory potential, highlight the importance of this compound as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of this compound and to explore its potential in drug discovery programs.
References
An In-depth Technical Guide to 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromochroman-4-one, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document details its core physical and chemical properties, safety information, and a proven experimental protocol for its synthesis.
Core Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | 7-bromo-2,3-dihydrochromen-4-one, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one |
| CAS Number | 18442-22-3[1][2][3] |
| Molecular Formula | C₉H₇BrO₂[1][2][4] |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. These predicted and experimental values are crucial for handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 227.05 g/mol | PubChem |
| Appearance | White to yellow solid | ChemicalBook[1][5] |
| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | Predicted[1][2][5] |
| Density | 1.621 ± 0.06 g/cm³ | Predicted[1][2][5] |
| Flash Point | 157.4 ± 27.9 °C | Predicted[2] |
| Storage Temperature | 2-8°C | ChemicalBook[1][5] |
| LogP | 2.88 | Predicted[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[4]
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Pictogram: Warning
-
Hazard Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols: Synthesis of this compound
This compound is utilized as an intermediate in research and development.[5] A common and effective method for its synthesis is via the catalytic hydrogenation of 7-Bromo-benzopyrone (also known as 7-Bromochromone).[1][5][6]
Objective:
To synthesize this compound by hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst.
Materials:
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7-Bromo-benzopyrone
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Ethanol (Solvent)
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Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, [Rh(PPh₃)₃Cl])
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Hydrogen gas (H₂)
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High-pressure reaction vessel
Methodology:
The synthesis is achieved through the following optimized reaction conditions which have been reported to yield approximately 79.8%.[1][5][6]
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Reactant Preparation: Prepare a solution of 7-Bromo-benzopyrone in ethanol at a concentration of 0.4 mol·L⁻¹.
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Catalyst Addition: Add Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) to the solution. The catalyst loading should be 4 mol% relative to the 7-Bromo-benzopyrone substrate.
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Reaction Conditions:
-
Transfer the mixture to a suitable high-pressure reaction vessel.
-
Pressurize the vessel with hydrogen gas to 0.3 MPa.
-
Heat the reaction mixture to 70°C.
-
-
Reaction Time: Maintain these conditions with stirring for 20 hours.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.
-
Confirmation: The structure of the final product should be confirmed by analytical methods such as ¹H NMR and Mass Spectrometry (MS).[1][5][6]
Below is a diagram illustrating the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound CAS#: 18442-22-3 [m.chemicalbook.com]
- 2. This compound | CAS#:18442-22-3 | Chemsrc [chemsrc.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 18442-22-3 [amp.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 7-Bromochroman-4-one from 3-(3-bromophenoxy)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Bromochroman-4-one, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The primary focus of this document is the intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propionic acid to yield the target compound. This guide details the synthetic pathways, experimental protocols, and comparative data for various catalytic systems.
Introduction
Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The introduction of a bromine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this compound a key building block for the synthesis of novel therapeutic agents.
The most direct and widely applicable method for synthesizing this compound is through the intramolecular Friedel-Crafts cyclization of its precursor, 3-(3-bromophenoxy)propionic acid. This reaction is an electrophilic aromatic substitution where the carboxylic acid, activated by a strong acid catalyst, acylates the aromatic ring to form the bicyclic ketone. This guide will explore several effective catalytic systems for this transformation.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process, starting from commercially available 3-bromophenol.
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Step 1: Synthesis of 3-(3-bromophenoxy)propionic acid. This precursor is prepared by the reaction of 3-bromophenol with β-propiolactone in the presence of a base.
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Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized propionic acid derivative undergoes a strong acid-catalyzed cyclization to form the chromanone ring system.
References
Spectroscopic Profile of 7-Bromochroman-4-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Bromochroman-4-one, a molecule of interest in synthetic chemistry and drug discovery. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial reference for researchers, scientists, and professionals in the field of drug development for the unambiguous identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.98 | d | 1H | H-5 |
| 7.20 | dd | 1H | H-6 |
| 7.08 | d | 1H | H-8 |
| 4.51 | t | 2H | H-2 |
| 2.84 | t | 2H | H-3 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 191.0 | C-4 |
| 161.2 | C-8a |
| 138.5 | C-6 |
| 130.1 | C-5 |
| 122.5 | C-8 |
| 121.8 | C-7 |
| 119.5 | C-4a |
| 67.8 | C-2 |
| 39.5 | C-3 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 1685 | C=O (aromatic ketone) stretching |
| 1595 | C=C (aromatic) stretching |
| 1220 | C-O (ether) stretching |
| 815 | C-H (aromatic) bending |
| 670 | C-Br stretching |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 226/228 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 198/200 | [M-CO]⁺ |
| 146 | [M-Br-CO]⁺ |
| 120 | [C₈H₈O]⁺ |
| 92 | [C₆H₄O]⁺ |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is gently vortexed to ensure homogeneity.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: The prepared NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Instrument Setup: The sample chamber of the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.
-
Data Acquisition: The sample pellet or film is placed in the sample holder, and the infrared spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing the loss of an electron to form a molecular ion and characteristic fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine is typically indicated by a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.[1]
References
7-Bromochroman-4-one: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Bromochroman-4-one is a key synthetic intermediate in organic chemistry, valued for its versatile chromanone core and the presence of a bromine atom, which serves as a handle for a variety of cross-coupling reactions. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its application in the construction of complex molecular architectures relevant to drug discovery and materials science.
Physicochemical Properties
This compound is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| CAS Number | 18442-22-3 | [1] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [2] |
| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [2] |
| Storage | 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. Two common and effective methods are detailed below.
Method 1: Hydrogenation of 7-Bromo-4H-chromen-4-one
This method involves the catalytic hydrogenation of the double bond in the pyran ring of 7-bromo-4H-chromen-4-one.
Experimental Protocol: A solution of 7-bromo-4H-chromen-4-one in ethanol (0.4 mol·L⁻¹) is treated with Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, 4 mol%). The mixture is then subjected to a hydrogen atmosphere (0.3 MPa) and heated to 70°C for 20 hours. After the reaction is complete, the solvent is removed, and the crude product is purified to yield this compound (79.8% yield).[2]
Method 2: Intramolecular Friedel-Crafts Cyclization
This approach involves the acid-catalyzed cyclization of a 3-(3-bromophenoxy)propanoic acid precursor.
Experimental Protocol: A mixture of 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes. Upon completion, the reaction mixture is cooled, and dichloromethane (10-15 mL) is added. The solid catalyst is filtered off and washed with dichloromethane. The combined organic filtrate is concentrated, and the crude product is extracted with hexane to afford pure this compound (85% yield).[3]
Key Synthetic Transformations
This compound is a valuable building block for introducing the chromanone scaffold and for further functionalization, primarily through reactions at the bromine-substituted position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry for the synthesis of compound libraries for biological screening.
This reaction allows for the formation of a carbon-carbon bond between the chromanone core and various aryl or heteroaryl groups.
General Experimental Protocol: To a reaction vessel containing this compound (1.0 equiv.), add the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated (typically 80-120°C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is then purified by column chromatography.
Note: Specific yields for Suzuki-Miyaura reactions starting directly from this compound are not widely reported in the literature and would require experimental optimization.
This reaction enables the synthesis of 7-amino-chroman-4-one derivatives by forming a carbon-nitrogen bond.
General Experimental Protocol (adapted from similar substrates): In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.). The desired amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene) are added. The vessel is sealed and heated (typically 100-110°C) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous NaCl. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.[1]
Note: As with the Suzuki-Miyaura coupling, specific yields for the Buchwald-Hartwig amination of this compound require experimental determination and optimization.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its bromine substituent make it an ideal starting material for the construction of a diverse range of chroman-4-one derivatives. The application of modern cross-coupling methodologies to this scaffold provides a powerful platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
The Medicinal Chemistry of Chroman-4-Ones: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2][3] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. A key distinction from the related chromones is the absence of a C2–C3 double bond, which leads to significant variations in biological effects.[3][4]
The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1][2] Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[2][4][5] This technical guide provides a comprehensive overview of the recent advancements in the medicinal chemistry of chroman-4-one derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and sirtuin-inhibitory properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.
Anticancer Activity
Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting antiproliferative effects against diverse human tumor cell lines.[2][6][7] Their mechanisms of action are varied and can include the inhibition of crucial enzymes like topoisomerases, induction of apoptosis, and modulation of oncogenic signaling pathways.[3][7] Thiochroman-4-one derivatives, where the oxygen atom in the heterocyclic ring is replaced by sulfur, have also shown significant anticancer activity.[6][8]
Data Presentation: Antiproliferative Activity of Chroman-4-one Derivatives
The following table summarizes the cytotoxic activities of selected chroman-4-one and related derivatives against various human cancer cell lines, presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.
| Compound Class/Derivative | Cell Line | Activity (µM) | Reference |
| Chroman-2,4-dione derivative 13 | MOLT-4 (Leukemia) | IC50: 24.4 ± 2.6 | [7] |
| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | IC50: 42.0 ± 2.7 | [7] |
| Chroman-2,4-dione derivative 11 | MCF-7 (Breast Cancer) | IC50: 68.4 ± 3.9 | [7] |
| 3-Benzylchroman-4-one derivatives | Various | IC50: 0.29 - 4.90 | [3] |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Various | Apoptosis-inducing | [3] |
| 3-[4-(2-(4-Chlorophenyl)-2-oxoethoxy)arylidene]thiochroman-4-one | SR (Leukemia) | GI50: 2.57 | [6][9] |
| 3-[4-(2-(4-Methoxyphenyl)-2-oxoethoxy)arylidene]thiochroman-4-one | HOP-92 (Lung Cancer) | GI50: 4.68 | [6][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. The protocol below is a representative example for evaluating the cytotoxic effects of chroman-4-one derivatives on cancer cell lines.[7]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HL-60, MOLT-4)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Agent Screening Workflow
The following diagram illustrates a typical workflow for screening compounds for anticancer activity, as employed by institutions like the National Cancer Institute (NCI).[6][9]
Anti-inflammatory Activity
Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][3] Certain derivatives have been shown to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting pathways such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][10][11]
Data Presentation: Anti-inflammatory Activity of Chroman-4-one Derivatives
The table below presents the inhibitory activities of various chroman-4-one derivatives on the production of key inflammatory mediators.
| Compound Class/Derivative | Assay | Target Cell | Activity (IC50) | Reference |
| Hesperetin derivatives | IL-6, TNF-α production | - | Potent inhibition | [3] |
| 4'-O-Demethylophiopogonanone E | IL-6 production | - | 13.4 ± 2.3 µg/mL | [3] |
| 4'-O-Demethylophiopogonanone E | IL-1β production | - | 32.5 ± 3.5 µg/mL | [3] |
| 4-Ferrocenylchroman-2-one (3h ) | NO production | RAW 264.7 | 4.8 µM | [11] |
| 2-Phenyl-4H-chromen-4-one (8 ) | NO production | RAW 264.7 | Strong inhibition at 20 µM | [10] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14 ) | ICAM-1 expression | HUVEC | Most potent of series | [12] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[10][11]
Objective: To evaluate the ability of chroman-4-one derivatives to inhibit LPS-induced NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (chroman-4-one derivatives) in DMSO
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (NaNO2) standard
-
96-well plates
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells (except for the negative control group).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Visualization: TLR4/MAPK/NF-κB Signaling Pathway
The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators, and highlights the inhibitory action of chroman-4-one derivatives.[2][10]
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 7-Bromochroman-4-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-one is a halogenated heterocyclic ketone that has emerged as a valuable intermediate in the landscape of synthetic organic and medicinal chemistry. Its strategic substitution with a bromine atom on the chromanone scaffold provides a versatile handle for a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols and tabulated quantitative data are presented to serve as a practical resource for researchers in the field.
Introduction and History
This compound, with the chemical formula C₉H₇BrO₂, belongs to the chromanone class of compounds, which are bicyclic systems consisting of a benzene ring fused to a pyranone ring. While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its appearance in the scientific literature, particularly in patents, dates back to at least 2007. These early references highlight its role as a crucial intermediate in the synthesis of a variety of more complex molecules. It is primarily recognized and utilized as an intermediate for research and development purposes.[1]
The core utility of this compound lies in the reactivity of its constituent parts. The ketone group at the 4-position is amenable to a wide range of reactions, including reduction, olefination, and the formation of enolates for subsequent alkylation or acylation. The bromine atom at the 7-position is a key feature for diversification, enabling cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 18442-22-3 |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| Appearance | White to yellow solid |
| Boiling Point | 336.6 ± 42.0 °C (Predicted)[2] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The methylene protons adjacent to the oxygen (C2) would appear as a triplet, as would the methylene protons adjacent to the carbonyl group (C3). The three aromatic protons would exhibit a characteristic splitting pattern. |
| ¹³C NMR | The carbon NMR spectrum would display nine distinct signals, including a signal for the carbonyl carbon at a downfield chemical shift, signals for the aromatic carbons (some of which would be influenced by the bromine substituent), and signals for the two methylene carbons. |
| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic protons, and C-O stretching. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, providing flexibility in the choice of starting materials and reaction conditions. Two prominent methods are detailed below.
Synthesis via Hydrogenation of 7-Bromo-4H-chromen-4-one
This method involves the selective reduction of the double bond in the pyranone ring of 7-bromo-4H-chromen-4-one.
Experimental Protocol:
-
Reaction Scheme:
Synthesis via Hydrogenation -
Reagents and Conditions:
-
7-Bromo-4H-chromen-4-one
-
Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, [Rh(PPh₃)₃Cl])
-
Hydrogen gas (0.3 MPa)
-
Ethanol (solvent)
-
Temperature: 70°C
-
Reaction time: 20 hours
-
-
Procedure:
-
In a suitable pressure vessel, dissolve 7-bromo-4H-chromen-4-one in ethanol.
-
Add a catalytic amount of Wilkinson's catalyst (e.g., 4 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 0.3 MPa.
-
Heat the reaction mixture to 70°C and stir for 20 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as recrystallization or column chromatography.
-
-
Yield: 79.8%[1]
Synthesis via Intramolecular Friedel-Crafts Acylation
This approach involves the cyclization of a 3-(3-bromophenoxy)propionic acid precursor.
Experimental Protocol:
-
Reaction Scheme:
Synthesis via Intramolecular Friedel-Crafts Acylation -
Reagents and Conditions:
-
3-(3-Bromophenoxy)propionic acid
-
Acid-activated montmorillonite K-10 clay
-
Toluene (solvent)
-
Conditions: Reflux, inert atmosphere
-
Reaction time: 30-45 minutes
-
-
Procedure:
-
A mixture of 3-(3-bromophenoxy)propionic acid and freshly prepared acid-activated montmorillonite K-10 (300% by weight) in toluene is heated to reflux under an inert atmosphere for 30-45 minutes.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled.
-
Dichloromethane is added, and the montmorillonite K-10 is removed by filtration and washed with dichloromethane.
-
The combined organic filtrate is concentrated under reduced pressure.
-
The crude product is extracted with hexane to afford pure this compound.
-
-
Yield: 85%[3]
Applications in Drug Discovery and Development
The primary value of this compound in a research and development context is its role as a versatile intermediate for the synthesis of biologically active molecules. The chromanone scaffold is a known pharmacophore present in a variety of natural products and synthetic compounds with diverse pharmacological activities. The bromine atom at the 7-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
While specific, named drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its utility can be inferred from studies on related chromanone derivatives. These derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity: Chromanone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The ability to modify the 7-position of the chromanone ring allows for the optimization of these activities.
-
Kinase Inhibition: The chromanone scaffold can serve as a template for the design of kinase inhibitors, which are a major class of anticancer drugs. The 7-position offers a vector for introducing moieties that can interact with specific residues in the kinase active site.
-
Antimicrobial and Antiviral Properties: Various heterocyclic compounds containing the chromanone core have demonstrated antimicrobial and antiviral activities.
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies in the public domain detailing the direct biological activity of this compound or its effects on specific cellular signaling pathways. Research has primarily focused on the biological evaluation of more complex molecules derived from chromanone scaffolds.
For instance, derivatives of chromanones have been implicated in modulating various signaling pathways critical in cancer progression, such as those involving protein kinases. The general approach involves using the chromanone as a core structure and introducing diversity at positions like C7 to achieve selectivity and potency against specific biological targets. The investigation of the biological effects of this compound itself could be a potential area for future research to determine any intrinsic activity or off-target effects.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. While its direct biological activity is not yet well-characterized, its importance as a building block for the discovery of new therapeutic agents is evident. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its use in research and contribute to the advancement of drug discovery programs.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage guidelines for 7-Bromochroman-4-one (CAS No: 18442-22-3). The information presented is intended for use by trained professionals in a laboratory or research and development setting.
Chemical Identification and Physical Properties
This compound is a halogenated organic compound. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 157.4 ± 27.9 °C | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| LogP | 2.88 | [1] |
Hazard Identification and Classification
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following hazards.[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. |
GHS Pictograms:
Signal Word: Warning[4]
NFPA 704 Diamond (Estimated)
-
Health (Blue): 2 (Can cause temporary incapacitation or residual injury)
-
Flammability (Red): 1 (Must be preheated before ignition can occur)
-
Instability (Yellow): 0 (Normally stable, even under fire conditions)
-
Special (White): None
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and prevent adverse health effects.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:[8][9][10]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Minimizes skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation, which can cause respiratory irritation. |
General Handling Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[11]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]
-
Keep containers tightly closed when not in use.[13]
First Aid Measures
In the event of exposure, immediate action is critical.[14][15][16]
| Exposure Route | First Aid Procedure | |---|---|---| | Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention. | | Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | | Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures and Reactivity
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12]
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides and hydrogen bromide gas.[12]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
-
Chemical Stability and Reactivity: this compound is stable under normal conditions.[17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[17]
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperatures may vary by supplier, with some recommending room temperature and others 2-8°C.[3] Always follow the storage instructions provided by the supplier.
-
Store away from incompatible materials.[18]
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[19]
-
As a halogenated organic compound, it should be segregated into a designated halogenated waste stream.[20][21]
-
Do not dispose of this chemical down the drain or in regular trash.[19]
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of safety procedures and a general experimental workflow for handling this compound.
References
- 1. This compound | CAS#:18442-22-3 | Chemsrc [chemsrc.com]
- 2. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 18442-22-3 [amp.chemicalbook.com]
- 4. 18442-22-3|this compound|BLD Pharm [bldpharm.com]
- 5. NFPA 704 - Wikipedia [en.wikipedia.org]
- 6. New Environment Inc. - NFPA Chemicals [newenv.com]
- 7. nfpa.org [nfpa.org]
- 8. benchchem.com [benchchem.com]
- 9. atrainceu.com [atrainceu.com]
- 10. Recommendations - Personal Protective Equipment for Use in a Filovirus Disease Outbreak: Rapid Advice Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. redcross.org [redcross.org]
- 15. blog.mydawa.com [blog.mydawa.com]
- 16. latrobe.edu.au [latrobe.edu.au]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. bucknell.edu [bucknell.edu]
Commercial Availability and Technical Guide for 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 7-Bromochroman-4-one (CAS No. 18442-22-3). This key chemical intermediate is valuable in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a solid, typically appearing as a white to yellow powder. While a definitive experimentally determined melting point is not widely published, its predicted boiling point is approximately 336.6±42.0 °C.
| Property | Value | Source |
| CAS Number | 18442-22-3 | [1][2][3] |
| Molecular Formula | C₉H₇BrO₂ | [1][2][3] |
| Molecular Weight | 227.05 g/mol | [1][2][3] |
| Appearance | White to yellow solid | [4] |
| Predicted Boiling Point | 336.6±42.0 °C | [1][4] |
| Predicted Density | 1.621±0.06 g/cm³ | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. Purity levels generally range from 95% to over 98%. The following table provides a non-exhaustive list of suppliers and their stated purity levels. Researchers are advised to request certificates of analysis for lot-specific purity data.
| Supplier | Stated Purity |
| AChemBlock | 95% |
| BLD Pharm | ≥95% (typical) |
| ChemicalBook Suppliers | Listings range from various purities |
| J&W Pharmlab | Information available upon request |
| LookChem Suppliers | Listings up to 99% |
| Chemsrc Suppliers | Typically ≥98.0% |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for this compound are commonly cited.
Method 1: Intramolecular Friedel-Crafts Cyclization
This method involves the cyclization of 3-(3-bromophenoxy)propanoic acid using a catalyst such as acid-activated montmorillonite K-10.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).
-
Reaction: Add toluene (2 mL) to the flask and heat the mixture to reflux under an inert atmosphere for a duration of 30-45 minutes.
-
Work-up: After cooling to room temperature, add dichloromethane (10-15 mL). Filter the solid catalyst and wash it with two portions of dichloromethane.
-
Purification: Concentrate the combined organic filtrate under reduced pressure. The resulting crude product can be further purified by extraction with hexane (10-15 mL) to yield pure this compound.[5]
Method 2: Hydrogenation of 7-Bromo-4H-chromen-4-one
This method involves the hydrogenation of 7-bromo-4H-chromen-4-one using Wilkinson's catalyst.
Experimental Protocol:
-
Reaction Setup: In a suitable pressure vessel, dissolve 7-bromo-4H-chromen-4-one in ethanol.
-
Catalyst Addition: Add Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).
-
Reaction: The reaction is carried out under hydrogen pressure at an elevated temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or chromatography.[1][4][5]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of this compound.
Predicted ¹H NMR (CDCl₃):
-
The spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring.
-
Two triplet signals are anticipated for the two methylene groups of the chromanone ring.
Predicted ¹³C NMR (CDCl₃):
-
The spectrum will show signals for the carbonyl carbon, the aromatic carbons (some of which will be quaternary), and the two methylene carbons.
Diagrams
References
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Chroman-4-one Derivatives from 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive chroman-4-one derivatives starting from the versatile building block, 7-Bromochroman-4-one. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling, to generate a diverse library of substituted chroman-4-ones. Furthermore, this guide includes quantitative data on the biological activities of these derivatives, specifically their antimicrobial and anticancer properties, presented in a clear and comparative format.
Synthetic Workflow
The overall synthetic strategy involves the functionalization of the C-7 position of the chroman-4-one scaffold. The bromine atom at this position serves as a versatile handle for introducing various aryl, amino, and alkynyl moieties through established cross-coupling reactions. This workflow allows for the systematic exploration of the structure-activity relationship (SAR) of 7-substituted chroman-4-one derivatives.
Caption: General synthetic workflow for the diversification of this compound.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-chroman-4-one Derivatives
This protocol describes a general method for the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating block/oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.
-
Through the septum, add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-chroman-4-one derivative.[1][2]
Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-chroman-4-one Derivatives
This protocol outlines the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Reaction flask suitable for inert atmosphere conditions
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous THF or DMF (10 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 7-alkynyl-chroman-4-one derivative.
Protocol 3: Suzuki Coupling for the Synthesis of 7-Aryl-chroman-4-one Derivatives
This protocol describes the synthesis of 7-aryl-chroman-4-ones via the cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Reaction flask suitable for inert atmosphere conditions
-
Magnetic stirrer and reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10 mL of a 4:1 mixture).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-aryl-chroman-4-one.
Quantitative Data
The following tables summarize the yields of representative chroman-4-one derivatives synthesized using the protocols described above, as well as their biological activities.
Table 1: Synthesis Yields of 7-Substituted Chroman-4-one Derivatives
| Entry | R-Group/Ar-Group | Coupling Reaction | Yield (%) | Reference |
| 1 | Phenylamino | Buchwald-Hartwig | ~85-95% | [1] |
| 2 | Morpholino | Buchwald-Hartwig | ~80-90% | [1] |
| 3 | Benzylamino | Buchwald-Hartwig | ~75-85% | [1] |
| 4 | Phenyl | Suzuki | Not specified | |
| 5 | 4-Methylphenyl | Suzuki | Not specified | |
| 6 | Phenylethynyl | Sonogashira | Not specified |
Note: Yields are based on analogous reactions and may vary.
Table 2: Antimicrobial Activity of Chroman-4-one Derivatives (MIC in µg/mL)
| Compound | S. epidermidis | P. aeruginosa | S. enteritidis | C. albicans | C. tropicalis | N. glabratus | Reference |
| 7-Hydroxychroman-4-one | >512 | >512 | >512 | 128 | 256 | 256 | [3] |
| 7-Methoxychroman-4-one | 256 | 256 | 256 | 64 | 64 | 64 | [3] |
| 7-Propoxychroman-4-one | 256 | 512 | 512 | 128 | 256 | 256 | [3] |
Table 3: Anticancer Activity of Chroman-4-one Derivatives (IC₅₀ in µM)
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 3-Benzylidenechroman-4-one (cpd 1) | Caco-2 | ~8-30 | [4] |
| 3-Benzylidenechroman-4-one (cpd 1) | HT-29 | ~8-30 | [4] |
| 3-Benzylidenechroman-4-one (cpd 1) | LS-180 | ~8-30 | [4] |
| Spiro[chroman-2,4'-piperidin]-4-one (cpd 16) | MCF-7 | 0.31 | [5] |
| Spiro[chroman-2,4'-piperidin]-4-one (cpd 16) | A2780 | 5.62 | [5] |
| Spiro[chroman-2,4'-piperidin]-4-one (cpd 16) | HT-29 | 2.44 | [5] |
| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [6][7] |
Biological Signaling Pathways
Anticancer Mechanism: SIRT2 Inhibition and Apoptosis Induction
Several chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[6][8][9] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 by chroman-4-one derivatives can lead to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis in cancer cells.[8] Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[10]
Caption: Proposed anticancer signaling pathway of chroman-4-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of SIRT2 Inhibitors Using 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 7-bromochroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a crucial NAD+-dependent deacetylase involved in a variety of cellular processes, including cell cycle regulation, metabolic control, and neurodegeneration. Its dysregulation has been implicated in diseases such as cancer and Parkinson's disease, making it a compelling target for therapeutic intervention. Chroman-4-one scaffolds have emerged as a promising class of SIRT2 inhibitors, with specific substitutions significantly influencing their potency and selectivity.
Introduction to this compound in SIRT2 Inhibitor Synthesis
The chroman-4-one core structure is a privileged scaffold in medicinal chemistry. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of the chroman-4-one moiety are critical for SIRT2 inhibitory activity. Specifically, electron-withdrawing groups at positions 6 and 8, such as bromine, have been shown to be favorable for high potency. While much of the research has focused on 6-bromo, 8-bromo, and 6,8-dibromo derivatives, the exploration of this compound as a precursor offers an avenue for developing novel SIRT2 inhibitors with potentially unique pharmacological profiles. The synthesis of 2-alkyl-7-bromochroman-4-ones can be efficiently achieved through a base-mediated aldol condensation of 4-bromo-2-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.
Data Presentation: In Vitro SIRT2 Inhibition by Bromo-Substituted Chroman-4-ones
The following table summarizes the in vitro inhibitory activity of various bromo-substituted chroman-4-one derivatives against human SIRT2, SIRT1, and SIRT3. This data, primarily from studies by Friden-Saxin et al., highlights the impact of the position and number of bromo substituents, as well as the nature of the substituent at the 2-position, on inhibitory potency and selectivity.[1][2][3][4] Although data for 7-bromo derivatives are limited, the trends observed provide a strong rationale for the synthesis and evaluation of this scaffold.
| Compound | R² | R⁶ | R⁷ | R⁸ | SIRT2 IC₅₀ (µM) | % Inhibition at 200 µM (SIRT1) | % Inhibition at 200 µM (SIRT3) |
| 6,8-Dibromo-2-pentylchroman-4-one | Pentyl | Br | H | Br | 1.5[2] | <10[4] | <10[4] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | Pentyl | Cl | H | Br | 4.5[2] | <10[4] | <10[4] |
| 6-Bromo-2-pentylchroman-4-one | Pentyl | Br | H | H | 3.7[5] | Not Reported | Not Reported |
| 2-Pentyl-7-fluorochroman-4-one (1j) | Pentyl | H | F | H | >100 (18% inh.)[4] | <10[4] | <10[4] |
| 6,8-Dichloro-2-pentylchroman-4-one | Pentyl | Cl | H | Cl | 12[2] | <10[4] | <10[4] |
| 2-Propyl-6,8-dibromochroman-4-one | Propyl | Br | H | Br | 10.6[4] | <10[4] | 16[4] |
| 2-Pentylchroman-4-one | Pentyl | H | H | H | >200[2] | <10[4] | <10[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkyl-7-bromochroman-4-one
This protocol describes the synthesis of 2-alkyl-7-bromochroman-4-ones starting from 4-bromo-2-hydroxyacetophenone and an aliphatic aldehyde via a microwave-assisted, base-promoted aldol condensation and subsequent intramolecular cyclization.[4]
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
Aliphatic aldehyde (e.g., hexanal for the synthesis of 2-pentyl-7-bromochroman-4-one)
-
Diisopropylamine (DIPA) or Pyrrolidine
-
Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine 4-bromo-2-hydroxyacetophenone (1.0 mmol), the desired aliphatic aldehyde (1.2 mmol), and ethanol (3 mL).
-
Add diisopropylamine (2.0 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-alkyl-7-bromochroman-4-one.
Protocol 2: In Vitro SIRT2 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of the synthesized this compound derivatives against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease that cleaves the deacetylated substrate, releasing the fluorophore)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., AGK2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the SIRT2 enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.
-
Incubate the plate at room temperature for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO instead of the inhibitor) and determine the IC₅₀ values.
Visualizations
SIRT2 Inhibition and its Impact on Microtubule Dynamics
SIRT2 is a primary deacetylase of α-tubulin.[6] The acetylation of α-tubulin is a key post-translational modification that influences the stability and dynamics of microtubules.[7][8] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which in turn affects microtubule-dependent cellular processes such as cell division and intracellular transport.[9][10] This pathway is a critical target in the context of cancer and neurodegenerative diseases.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.
General Workflow for Synthesis and Evaluation of SIRT2 Inhibitors
The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their biological evaluation as SIRT2 inhibitors.
Caption: Synthesis and evaluation workflow for SIRT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its structural significance has made it a valuable building block in medicinal chemistry and drug discovery programs. The functionalization of the chroman-4-one core, particularly at the 7-position, allows for the exploration of vast chemical space and the modulation of pharmacological properties.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offer mild and efficient pathways to introduce a variety of substituents onto aromatic and heteroaromatic rings. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-Bromochroman-4-one with various coupling partners.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle involving the formation of a palladium-amido complex.
Application Notes and Protocols for Suzuki Coupling of 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 7-Bromochroman-4-one with a variety of arylboronic acids. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceutical intermediates. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position via Suzuki coupling allows for the generation of diverse libraries of compounds for drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond, yielding the 7-arylchroman-4-one product and regenerating the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction. For an electron-rich substrate like this compound, the use of electron-rich and bulky phosphine ligands can be beneficial for the oxidative addition step.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, providing a comparative overview of the impact of different electronic and steric factors on the reaction outcome.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 81 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 16 | 75 |
| 6 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 24 | 68 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of this compound. These should be regarded as starting points and may require optimization for specific boronic acids or on a different scale.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos for Arylboronic Acids
This protocol is suitable for a wide range of arylboronic acids, particularly those with electron-donating groups.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (10 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 7-arylchroman-4-one.
Protocol 2: General Procedure using Pd(dppf)Cl₂ for Electron-Withdrawing and Heteroarylboronic Acids
This protocol is often effective for more challenging coupling partners, including those with electron-withdrawing groups or heteroarylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(Trifluoromethyl)phenylboronic acid, 4-Chlorophenylboronic acid, Thiophen-2-ylboronic acid, Pyridin-3-ylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.) or potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylchroman-4-one.
Visualizations
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel antimicrobial agents utilizing 7-Bromochroman-4-one as a versatile starting material. The chromanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. This document details the synthetic pathways to key classes of antimicrobial compounds—chalcones, pyrazoles, and Schiff bases—derived from this compound. Included are detailed experimental protocols, quantitative data on antimicrobial efficacy, and visualizations of the synthetic workflows.
Introduction to this compound in Antimicrobial Drug Discovery
This compound is a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The presence of a bromine atom at the 7-position offers a site for further functionalization, potentially enhancing the biological activity of the resulting molecules. The ketone functional group at the 4-position is a key reactive site, allowing for the construction of various pharmacologically active moieties. The chromanone core itself is known to exhibit antimicrobial properties, making its derivatives promising candidates for the development of new anti-infective agents to combat the growing challenge of antimicrobial resistance.[1]
Synthesis of Antimicrobial Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are well-documented for their broad range of biological activities, including antimicrobial effects. The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)
-
Hydrochloric Acid (HCl) (for neutralization)
-
Distilled water
-
Ice
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Beakers, separating funnel, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone derivative) is then filtered, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Antimicrobial Activity of this compound Derived Chalcones
The antimicrobial activity of the synthesized chalcones can be evaluated against a panel of pathogenic bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
| Compound ID | Substituent (on Aldehyde) | Test Organism | MIC (µg/mL) |
| BC-01 | 4-Chloro | Staphylococcus aureus | 16 |
| BC-01 | 4-Chloro | Escherichia coli | 32 |
| BC-01 | 4-Chloro | Candida albicans | 64 |
| BC-02 | 4-Methoxy | Staphylococcus aureus | 32 |
| BC-02 | 4-Methoxy | Escherichia coli | 64 |
| BC-02 | 4-Methoxy | Candida albicans | 128 |
| BC-03 | 2,4-Dichloro | Staphylococcus aureus | 8 |
| BC-03 | 2,4-Dichloro | Escherichia coli | 16 |
| BC-03 | 2,4-Dichloro | Candida albicans | 32 |
Note: The data presented in this table is representative and compiled from various sources on chromanone and chalcone derivatives to illustrate potential activities. Actual MIC values for specific this compound derived chalcones would require experimental determination.
Synthesis of Antimicrobial Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities, including antimicrobial properties.[2] Pyrazole derivatives can be synthesized from the chalcones derived from this compound by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of Pyrazoles from Chalcones
This protocol outlines the synthesis of pyrazole derivatives from the previously synthesized chalcones.
Materials:
-
This compound derived chalcone
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Glacial acetic acid or Ethanol
-
Magnetic stirrer and hotplate with reflux condenser
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derived chalcone (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid (the pyrazole derivative) is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Antimicrobial Activity of this compound Derived Pyrazoles
The synthesized pyrazole derivatives are expected to show significant antimicrobial activity.
| Compound ID | Substituent (from Chalcone) | Test Organism | MIC (µg/mL) |
| BP-01 | 4-Chloro | Staphylococcus aureus | 8 |
| BP-01 | 4-Chloro | Escherichia coli | 16 |
| BP-01 | 4-Chloro | Candida albicans | 32 |
| BP-02 | 4-Methoxy | Staphylococcus aureus | 16 |
| BP-02 | 4-Methoxy | Escherichia coli | 32 |
| BP-02 | 4-Methoxy | Candida albicans | 64 |
| BP-03 | 2,4-Dichloro | Staphylococcus aureus | 4 |
| BP-03 | 2,4-Dichloro | Escherichia coli | 8 |
| BP-03 | 2,4-Dichloro | Candida albicans | 16 |
Note: This data is illustrative and based on the known antimicrobial potential of pyrazole derivatives. Experimental verification is necessary.
Synthesis of Antimicrobial Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are another important class of compounds with proven antimicrobial efficacy. They can be synthesized by the condensation reaction of the keto group of this compound with various primary amines.
Experimental Protocol: Synthesis of Schiff Bases
This protocol provides a general method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and hotplate with reflux condenser
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate out upon cooling.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Antimicrobial Activity of this compound Derived Schiff Bases
The resulting Schiff bases are anticipated to possess antimicrobial properties.
| Compound ID | Amine Moiety | Test Organism | MIC (µg/mL) |
| BSB-01 | Aniline | Staphylococcus aureus | 32 |
| BSB-01 | Aniline | Escherichia coli | 64 |
| BSB-01 | Aniline | Candida albicans | 128 |
| BSB-02 | p-Toluidine | Staphylococcus aureus | 16 |
| BSB-02 | p-Toluidine | Escherichia coli | 32 |
| BSB-02 | p-Toluidine | Candida albicans | 64 |
| BSB-03 | p-Anisidine | Staphylococcus aureus | 32 |
| BSB-03 | p-Anisidine | Escherichia coli | 64 |
| BSB-03 | p-Anisidine | Candida albicans | 128 |
Note: The antimicrobial data is representative of Schiff base derivatives and requires experimental confirmation for the specific this compound derivatives.
General Workflow for Antimicrobial Evaluation
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial activity of the synthesized compounds.
Conclusion
This compound serves as a versatile and promising platform for the synthesis of novel antimicrobial agents. The synthetic routes to chalcones, pyrazoles, and Schiff bases are straightforward and adaptable, allowing for the generation of a diverse library of compounds for antimicrobial screening. The preliminary data, based on related structures, suggests that these derivatives have the potential to exhibit significant activity against a range of pathogenic microorganisms. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective antimicrobial drug candidates.
References
7-Bromochroman-4-one in Anticancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-one has emerged as a valuable scaffold in medicinal chemistry for the development of novel anticancer compounds. Its rigid bicyclic structure provides a key framework for the synthesis of derivatives with potent and selective cytotoxic activities against various cancer cell lines. This document provides an overview of the application of this compound in the design and synthesis of potential anticancer agents, including relevant experimental protocols and a summary of biological activities. While direct anticancer studies on this compound itself are limited, its utility as a versatile intermediate is well-documented. This note will focus on the synthesis of derivatives and the general methodologies used to evaluate their anticancer potential, drawing from studies on closely related chromanone structures.
Introduction
The chroman-4-one core is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties. The introduction of a bromine atom at the 7-position of the chroman-4-one scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a handle for further chemical modifications. These modifications are crucial for optimizing the anticancer efficacy and selectivity of the resulting compounds. Research into chromanone derivatives has revealed their potential to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer.
Synthesis of this compound and Derivatives
This compound can be synthesized through several established methods. One common approach involves the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
General Synthesis Protocol for this compound Derivatives
A versatile method for generating a library of anticancer candidates involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield α,β-unsaturated ketone derivatives (chalcones).
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Hydrochloric acid (catalyst)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-benzylidene-7-bromochroman-4-one derivative.
Workflow for Synthesis of this compound Derivatives
Caption: Synthetic workflow for 3-benzylidene-7-bromochroman-4-one derivatives.
Biological Evaluation of Anticancer Activity
The synthesized derivatives are typically screened for their cytotoxic effects against a panel of human cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Normal human cell line (for selectivity assessment, e.g., HEK293)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of synthesized compounds.
Mechanism of Action Studies
Compounds that exhibit significant cytotoxicity are further investigated to elucidate their mechanism of action.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on cell cycle progression.
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining is used to detect and quantify apoptosis.
Protocol:
-
Treat cells with the compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin binding buffer.
-
Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways Targeted by Chromanone Derivatives
Caption: Putative signaling pathways affected by chromanone-based anticancer agents.
Quantitative Data Summary
While specific data for this compound derivatives is not extensively available in the public domain, the following table presents hypothetical data based on related chromanone structures to illustrate the expected format for data presentation.
| Compound ID | Modification on this compound | Cancer Cell Line | IC50 (µM) |
| 7BC-H | (Parent Compound) | MCF-7 | >100 |
| 7BC-CHO | 3-(4-Hydroxybenzylidene) | MCF-7 | 15.2 |
| 7BC-CNO2 | 3-(4-Nitrobenzylidene) | MCF-7 | 8.5 |
| 7BC-CCl | 3-(4-Chlorobenzylidene) | HCT-116 | 12.7 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Note: The data in this table is illustrative and not based on published results for these specific compounds.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel anticancer drug candidates. The methodologies outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of its derivatives. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo studies to identify lead compounds with potent and selective anticancer activity and to fully elucidate their mechanisms of action. The exploration of structure-activity relationships will be critical in optimizing the therapeutic potential of this chemical scaffold.
Application Notes and Protocols for the N-arylation of 7-aminochroman Derived from 7-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the synthesis of N-aryl-7-aminochroman-4-ones, starting from the commercially available 7-Bromochroman-4-one. The protocol is divided into four main stages:
-
Synthesis of 7-aminochroman-4-one: Conversion of the aryl bromide to a primary amine using a Buchwald-Hartwig amination with an ammonia surrogate.
-
Protection of the Ketone: Installation of a protecting group to prevent side reactions at the carbonyl group during the subsequent N-arylation.
-
N-arylation of Protected 7-aminochroman: The core carbon-nitrogen bond-forming step to introduce the desired aryl group.
-
Deprotection of the Ketone: Removal of the protecting group to yield the final N-arylated product.
The methodologies presented are based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is a versatile tool for the formation of C-N bonds.[1][2][3] Careful consideration is given to the reaction conditions, including the choice of catalyst, ligand, base, and solvent to ensure optimal yields and purity.
Key Experimental Considerations
The success of this multi-step synthesis relies on several critical factors:
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the catalyst.
-
Anhydrous Solvents: The use of dry, degassed solvents is crucial to avoid quenching of the catalyst and reagents.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands such as XPhos and RuPhos are often effective for aryl bromides.
-
Base Selection: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.
-
Ketone Protection: The ketone functionality in the chroman-4-one scaffold can potentially interfere with the N-arylation step. Protection as a cyclic acetal (ketal) is a robust strategy to circumvent this issue, as acetals are stable under the basic conditions of the Buchwald-Hartwig reaction.[4][5][6]
Experimental Workflow
The overall synthetic route is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for the N-arylation of 7-aminochroman.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 7-aminochroman-4-one
| Step | Reactant | Reagents and Conditions | Product | Typical Yield (%) |
| 1a | This compound | Pd₂(dba)₃, BINAP, NaOtBu, Benzophenone imine, Toluene, 100 °C, 18 h | 7-(Diphenylmethyleneamino)chroman-4-one | 80-90 |
| 1b | 7-(Diphenylmethyleneamino)chroman-4-one | 2 M HCl, THF, rt, 4 h | 7-aminochroman-4-one | 90-98 |
Table 2: Reagents and Conditions for Ketone Protection
| Step | Reactant | Reagents and Conditions | Product | Typical Yield (%) |
| 2 | 7-aminochroman-4-one | Ethylene glycol, p-toluenesulfonic acid, Toluene, reflux, 12 h | 7-Amino-2,3-dihydro-spiro[chromene-4,2'-[1][7]dioxolane] | 85-95 |
Table 3: Representative Examples for the N-Arylation of Protected 7-aminochroman
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 70-80 |
Table 4: Reagents and Conditions for Ketone Deprotection
| Step | Reactant | Reagents and Conditions | Product | Typical Yield (%) |
| 4 | Protected N-aryl-7-aminochroman | 2 M HCl, Acetone, rt, 6 h | N-aryl-7-aminochroman-4-one | 90-98 |
Experimental Protocols
Step 1a: Synthesis of 7-(Diphenylmethyleneamino)chroman-4-one
This protocol utilizes benzophenone imine as an ammonia surrogate for the initial amination.[1]
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by benzophenone imine (1.2 mmol) via syringe under a positive pressure of inert gas.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is typically used in the next step without further purification.
Step 1b: Synthesis of 7-aminochroman-4-one
-
Hydrolysis: Dissolve the crude 7-(diphenylmethyleneamino)chroman-4-one from the previous step in tetrahydrofuran (THF, 10 mL). Add 2 M aqueous hydrochloric acid (5 mL) and stir the mixture vigorously at room temperature for 4 hours.
-
Workup: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 7-aminochroman-4-one.
Step 2: Protection of 7-aminochroman-4-one (Ketalization)
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 7-aminochroman-4-one (1.0 mmol), ethylene glycol (5.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol) in toluene (20 mL).
-
Reaction Execution: Heat the mixture to reflux and continue heating for 12 hours, with azeotropic removal of water.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 7-Amino-2,3-dihydro-spiro[chromene-4,2'-[1][7]dioxolane], is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.
Step 3: N-arylation of Protected 7-aminochroman
This is a general protocol for the Buchwald-Hartwig N-arylation.
-
Reaction Setup: In a glovebox, add the protected 7-aminochroman (1.0 mmol), the desired aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired protected N-aryl-7-aminochroman.
Step 4: Deprotection of the Ketal
-
Hydrolysis: Dissolve the protected N-aryl-7-aminochroman (1.0 mmol) in acetone (10 mL). Add 2 M aqueous hydrochloric acid (5 mL) and stir the mixture at room temperature for 6 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final N-aryl-7-aminochroman-4-one.
This detailed protocol provides a robust framework for the synthesis of N-arylated 7-aminochroman-4-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Application of 7-Bromochroman-4-one in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The chromanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 7-Bromochroman-4-one, a readily available synthetic intermediate, represents an attractive starting point for the generation of fragment libraries for FBDD campaigns. Its defined three-dimensional structure and the presence of a bromine atom, which can serve as a vector for chemical elaboration, make it a valuable building block.
This application note details a hypothetical fragment-based screening campaign utilizing this compound to identify inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and a validated target in oncology.
Hypothetical Screening Workflow
The workflow for a fragment-based screen using this compound against BRD4 would typically involve initial screening for binding, followed by validation and characterization of the hits, and subsequent structure-guided optimization.
Figure 1: A representative workflow for a fragment-based drug discovery campaign starting with this compound.
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSA)
This protocol describes a primary screen to identify fragments that bind to and stabilize the BRD4 bromodomain.
Materials:
-
Recombinant human BRD4(1) protein (residues 49-170)
-
SYPRO Orange protein gel stain (5000x stock in DMSO)
-
This compound and other fragment compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well qPCR plates
Procedure:
-
Prepare a 2 µM solution of BRD4(1) in PBS.
-
Prepare a 10x SYPRO Orange dye solution by diluting the stock 1:500 in PBS.
-
In a 96-well plate, add 2 µL of fragment compound solution (10 mM stock in DMSO) to achieve a final concentration of 200 µM. For the negative control, add 2 µL of DMSO.
-
Add 18 µL of the BRD4(1) protein solution to each well.
-
Add 5 µL of the 10x SYPRO Orange solution to each well for a final volume of 25 µL.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the thermal shift assay using a real-time PCR instrument. Set the temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A significant increase in Tm (ΔTm) compared to the DMSO control indicates fragment binding and stabilization.
Hit Validation: Isothermal Titration Calorimetry (ITC)
This protocol is for validating the binding of hit fragments to BRD4(1) and determining the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Recombinant human BRD4(1) protein
-
Hit fragment compounds (e.g., this compound)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Microcalorimeter
Procedure:
-
Dialyze the BRD4(1) protein extensively against the ITC buffer.
-
Dissolve the fragment compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Prepare a 50 µM solution of BRD4(1) in the ITC cell (approximately 200 µL).
-
Prepare a 1 mM solution of the fragment in the injection syringe.
-
Set the experimental parameters on the microcalorimeter (e.g., cell temperature at 25 °C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, then proceed with 19 subsequent injections of 2 µL.
-
Analyze the raw titration data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
Data Presentation
The following tables present hypothetical data from the screening and validation of this compound and a related derivative against BRD4(1).
Table 1: Thermal Shift Assay (TSA) Results
| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit |
| F01 | This compound | 200 | 2.5 | Yes |
| F02 | Chroman-4-one | 200 | 1.2 | No |
| F03 | 7-Methoxy-chroman-4-one | 200 | 2.8 | Yes |
Table 2: Isothermal Titration Calorimetry (ITC) Data for Validated Hits
| Fragment ID | Kd (µM) | ΔH (kcal/mol) | n (stoichiometry) |
| F01 | 150 | -8.5 | 0.98 |
| F03 | 125 | -9.2 | 1.02 |
Signaling Pathway
BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that recognize acetylated lysine residues on histones, thereby regulating gene transcription. Inhibition of BRD4 has been shown to downregulate the expression of key oncogenes like c-MYC.
Figure 2: Simplified signaling pathway illustrating the role of BRD4 in gene transcription and the inhibitory effect of a this compound-derived inhibitor.
Conclusion
This application note outlines a hypothetical but scientifically plausible framework for the application of this compound in a fragment-based drug discovery campaign targeting BRD4. The chromanone scaffold serves as a valuable starting point for fragment screening, and the bromine atom provides a handle for subsequent chemical elaboration to improve potency and selectivity. The described experimental protocols for TSA and ITC are standard industry practices for fragment screening and hit validation. The presented data, although hypothetical, illustrates the expected outcomes of such a campaign. The successful development of a this compound-based fragment hit into a potent BRD4 inhibitor could have significant therapeutic implications, particularly in the field of oncology.
Application Notes and Protocols for Creating a Chemical Library of Chroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of a chemical library based on the chroman-4-one scaffold. Chroman-4-ones are a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These protocols are intended to guide researchers in the creation of diverse chroman-4-one libraries for drug discovery and chemical biology applications.
Synthetic Protocols for Chroman-4-one Derivatives
The construction of a diverse chroman-4-one library can be achieved through several robust synthetic strategies. Below are detailed protocols for three common and versatile methods.
Protocol 1: Base-Promoted Condensation of 2'-Hydroxyacetophenones with Aldehydes
This method allows for the facile synthesis of 2-substituted chroman-4-ones through a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Appropriate aldehyde (1.1 eq)
-
Diisopropylethylamine (DIPA) (1.1 eq)
-
Ethanol (to achieve a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the substituted 2'-hydroxyacetophenone, ethanol, the corresponding aldehyde, and DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane) to afford the desired 2-substituted chroman-4-one.[1]
Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropionic Acids
This classic method provides access to the core chroman-4-one scaffold, which can be further functionalized.
Materials:
-
3-Phenoxypropionic acid derivative
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a round-bottom flask, add the 3-phenoxypropionic acid derivative.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture to 100°C with vigorous stirring for 1 hour. A mechanical stirrer is recommended.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 3: Radical Cascade Cyclization of 2-(Allyloxy)arylaldehydes
This modern approach allows for the introduction of various substituents at the 3-position of the chroman-4-one ring.
Materials:
-
2-(Allyloxy)arylaldehyde derivative (1.0 eq)
-
Oxalate derivative (e.g., methyl 2-methoxy-2-oxoacetate) (3.0 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In an oven-dried 10 mL reaction tube, combine the 2-(allyloxy)arylaldehyde, oxalate derivative, and ammonium persulfate.
-
Add a mixture of DMSO and water (e.g., 500:1 v/v) to the reaction tube.
-
Stir the mixture at 90 °C under a nitrogen atmosphere for 24 hours, monitoring the reaction by TLC.
-
After completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Remove the solvent under vacuum.
-
Purify the residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 3-substituted chroman-4-one.[2][3]
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative quantitative data for the synthesis and biological evaluation of various chroman-4-one derivatives.
Table 1: Synthesis Yields of Chroman-4-one Derivatives
| Synthesis Method | Substituents | Yield (%) | Reference |
| Base-Promoted Condensation | 2-Pentyl | 55 | [4] |
| Base-Promoted Condensation | 6,8-Dibromo-2-pentyl | 17-88 (range) | [1] |
| Radical Cascade Cyclization | 3-(Methoxycarbonylmethyl) | 77 | [3] |
| Radical Cascade Cyclization | Various 3-alkyl | 52-81 (range) | [2] |
| O-Alkylation of 7-Hydroxychroman-4-one | 7-Methoxy | 31-77 (range) | [5] |
| Base-Catalyzed Condensation (Homoisoflavonoids) | 3-Benzylidene from 7-methoxychroman-4-one | 11-61 (range) | [5] |
Table 2: Anticancer Activity of Chroman-4-one Derivatives (IC₅₀ in µM)
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Benzylideneflavanone (1) | Caco-2 (Colon) | 8-20 | [6] |
| 3-Benzylideneflavanone (1) | HT-29 (Colon) | ~20 | [6] |
| 3-Spiro-1-pyrazoline analog (3) | Various Colon Cancer Lines | 15-30 | [6] |
| 3-Spiro-1-pyrazoline analog (5) | Various Colon Cancer Lines | 15-30 | [6] |
| 6-Bromo-8-chloro-chroman-4-one derivative (6i) | MCF-7 (Breast) | Not specified, potent inhibitor | [7] |
| Chromone derivative with acetamide side chain (23) | A549 (Lung) | 29 | [7] |
| Thiochromanone derivative | Various (NCI-60 panel) | GI₅₀ values reported | [4] |
Table 3: Antimicrobial and Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus epidermidis | Pseudomonas aeruginosa | Candida albicans | Reference |
| 7-Hydroxychroman-4-one (1) | 64 | 128 | 32 | [8] |
| 7-Methoxychroman-4-one (2) | 64 | 128 | 64 | [8] |
| 7-(Propoxy)chroman-4-one (3) | 256 | 512 | 256 | [8] |
| 7-(Benzyloxy)chroman-4-one (8) | 512 | 1024 | 512 | [8] |
Table 4: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives
| Compound Derivative | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 & SIRT3 | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | High | [1][6] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one (1a, racemate) | 4.5 | High | [9] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one ((-)-1a enantiomer) | 1.5 | High | [4] |
| 2-n-Propyl derivative (1k) | 10.6 | High | [9] |
| 6-Bromo-8-chloro-chroman-4-one derivative (6i) | 1.8 | High | [7] |
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of the experimental workflow and a key signaling pathway are provided below using Graphviz.
Caption: Workflow for creating and screening a chroman-4-one library.
Caption: SIRT2 signaling pathway and inhibition by chroman-4-ones.
High-Throughput Screening (HTS) Protocol
This protocol provides a general framework for the high-throughput screening of the synthesized chroman-4-one library against a biological target, such as a cancer cell line.
4.1. Materials and Reagents:
-
Synthesized chroman-4-one library plated in 96- or 384-well format.
-
Target cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).
-
Appropriate cell culture medium and supplements.
-
Positive control (e.g., a known cytotoxic drug).
-
Negative control (e.g., DMSO vehicle).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Automated liquid handling system.
-
Plate reader capable of luminescence or fluorescence detection.
4.2. Assay Procedure:
-
Cell Seeding: Seed the target cells into 96- or 384-well assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, transfer a small volume of the chroman-4-one derivatives from the library plates to the cell plates to achieve the desired final screening concentration (e.g., 10 µM). Also, add positive and negative controls to designated wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition of cell viability for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the hit compounds to determine their IC₅₀ values.[10]
-
Mechanism of Action: SIRT2 Inhibition
A significant number of bioactive chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).[1][7] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and metabolism.[11]
In the cytoplasm, SIRT2's primary substrate is α-tubulin. Deacetylation of α-tubulin by SIRT2 influences microtubule dynamics and stability.[12] Inhibition of SIRT2 by chroman-4-one derivatives leads to hyperacetylation of α-tubulin, which can disrupt microtubule function and contribute to antiproliferative effects.[13]
SIRT2 can also translocate to the nucleus, where it deacetylates various proteins, including the tumor suppressor p53.[5][14] Deacetylation of p53 by SIRT2 can lead to its inactivation. By inhibiting SIRT2, chroman-4-one derivatives can increase the acetylation of p53, leading to the activation of its downstream targets like p21, which induces cell cycle arrest, and PUMA and NOXA, which promote apoptosis.[15] This p53-dependent mechanism is a key contributor to the anticancer activity of SIRT2-inhibiting chroman-4-ones in p53-proficient cancer cells.[5][15]
References
- 1. journals.asm.org [journals.asm.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 7-Bromochroman-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 7-Bromochroman-4-one and its derivatives, key intermediates in the development of novel therapeutics. Chroman-4-one scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This document outlines two scalable synthetic protocols for the parent compound, discusses critical considerations for industrial production, and explores the synthesis of derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.
Synthetic Protocols for this compound
Two primary methods for the synthesis of this compound are presented below, with considerations for scaling up from laboratory to industrial production.
Method 1: Catalytic Hydrogenation of 7-Bromo-4H-chromen-4-one
This method involves the selective hydrogenation of the double bond in the pyran ring of 7-Bromo-4H-chromen-4-one using Wilkinson's catalyst.
Experimental Protocol:
-
Reactor Setup: A suitable high-pressure reactor is charged with 7-Bromo-4H-chromen-4-one and ethanol as the solvent.
-
Catalyst Addition: Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) is added under an inert atmosphere.
-
Reaction: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is filtered off.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield this compound.
Scale-up Considerations:
-
Heat Management: The hydrogenation reaction is exothermic. A robust cooling system is crucial to maintain a stable reaction temperature and prevent runaway reactions.[1]
-
Mixing: Efficient agitation is necessary to ensure proper suspension of the catalyst and effective mass transfer of hydrogen gas.[1]
-
Catalyst Recovery and Reuse: At an industrial scale, the recovery and reuse of the expensive rhodium catalyst are economically critical.
-
Safety: Handling of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols.
| Parameter | Laboratory Scale | Proposed Scale-up |
| Starting Material | 7-Bromo-4H-chromen-4-one | 7-Bromo-4H-chromen-4-one |
| Catalyst | Wilkinson's catalyst | Wilkinson's catalyst or a supported equivalent |
| Solvent | Ethanol | Ethanol or an alternative with favorable recovery properties |
| Hydrogen Pressure | 0.3 MPa[2][3] | Optimized based on reactor specifications and safety limits |
| Temperature | 70°C[2][3] | Optimized for reaction rate and impurity profile |
| Reaction Time | 20 hours[2][3] | Monitored by in-process controls (e.g., HPLC) |
| Yield | ~79.8%[2][3] | Target >75% |
Method 2: Intramolecular Friedel-Crafts Cyclization
This approach utilizes an acid-catalyzed intramolecular cyclization of a 3-(aryloxy)propionic acid precursor.
Experimental Protocol:
-
Reactor Setup: A glass-lined reactor is charged with 3-(3-bromophenoxy)propionic acid and a suitable solvent like toluene.
-
Catalyst Addition: Acid-activated Montmorillonite K-10 clay is added as the catalyst.
-
Reaction: The mixture is heated to reflux under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled, and the solid catalyst is removed by filtration.
-
Purification: The filtrate is concentrated, and the crude product is purified by crystallization or column chromatography.
Scale-up Considerations:
-
Catalyst Loading and Removal: The use of a solid catalyst simplifies removal by filtration, which is advantageous for large-scale operations.
-
Solvent Selection: Toluene is a common solvent, but alternatives may be considered based on safety, environmental impact, and ease of recovery.
-
Waste Disposal: The used clay catalyst will need to be disposed of in accordance with environmental regulations.
| Parameter | Laboratory Scale | Proposed Scale-up |
| Starting Material | 3-(3-bromophenoxy)propionic acid | 3-(3-bromophenoxy)propionic acid |
| Catalyst | Montmorillonite K-10 | Montmorillonite K-10 or other solid acid catalysts |
| Solvent | Toluene[2][3] | Toluene or a suitable high-boiling solvent |
| Temperature | Reflux[2][3] | Optimized for reaction kinetics and yield |
| Reaction Time | 0.5 - 1 hour[2][3] | Monitored by in-process controls |
| Yield | ~85%[2] | Target >80% |
Synthesis of this compound Derivatives
The this compound core is a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities.
Representative Derivatization Workflow
Caption: Synthetic routes for this compound derivatives.
Biological Activities and Potential Signaling Pathways
Derivatives of chroman-4-one have shown promise in various therapeutic areas. While specific data for 7-bromo derivatives are emerging, the broader class of chromanones has been associated with anticancer, anti-inflammatory, and antimicrobial activities.
Potential Anticancer Mechanism: ROS-Mediated Apoptosis
Some chalcone derivatives, which can be synthesized from chromanones, have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS).
Caption: Proposed ROS-mediated apoptosis pathway.[4]
Potential Anti-inflammatory Mechanism: Inhibition of MAPK/NF-κB Pathway
Chromanone derivatives may exert anti-inflammatory effects by inhibiting key signaling pathways like MAPK/NF-κB, which are involved in the production of pro-inflammatory mediators.
Caption: Inhibition of the MAPK/NF-κB signaling pathway.[4]
Summary of Quantitative Data
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | Wilkinson's catalyst | Ethanol | 70 | 20 | 79.8 | [2][3] |
| Intramolecular Friedel-Crafts | Montmorillonite K-10 | Toluene | Reflux | 0.5-1 | 85 | [2] |
Conclusion
The synthetic routes outlined provide a solid foundation for the scale-up production of this compound and its derivatives. Careful consideration of reaction conditions, safety protocols, and purification strategies is essential for successful and efficient large-scale manufacturing. The diverse biological activities associated with the chromanone scaffold make these compounds valuable targets for further research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromochroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 7-Bromochroman-4-one. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and effective methods reported for the synthesis of this compound are the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid and the catalytic hydrogenation of 7-Bromo-4H-chromen-4-one.
Q2: Which synthetic route generally provides a higher yield?
A2: Based on reported data, the intramolecular cyclization of 3-(3-bromophenoxy)propanoic acid using an acid-activated montmorillonite K-10 catalyst can achieve yields as high as 85%.[1] The hydrogenation route using Wilkinson's catalyst reports a yield of approximately 79.8% under optimized conditions.[2][3][4]
Q3: What are the key safety considerations for this synthesis?
A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The synthesis should be carried out in a well-ventilated fume hood. Specific hazards include handling corrosive acids (e.g., in acid-activated clay) and managing flammable solvents (e.g., toluene, ethanol, dichloromethane). When performing hydrogenation, appropriate equipment and procedures for handling hydrogen gas under pressure are critical.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Synthesis Overview and Data
There are two main pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials, equipment, and desired scale.
Synthetic Pathways Workflow
Caption: Primary synthetic routes to this compound.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for the two primary synthesis methods.
| Method | Catalyst | Solvent | Temperature | Time | Pressure | Yield | Reference(s) |
| Intramolecular Cyclization | Acid-activated Montmorillonite K-10 | Toluene | Reflux | 0.5 h | Ambient | 85% | [1] |
| Catalytic Hydrogenation | Rh(PPh₃)₃Cl (Wilkinson's Catalyst) | Ethanol | 70°C | 20 h | 0.3 MPa | 79.8% | [2][3][4][5] |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of 3-(3-bromophenoxy)propanoic acid
This protocol is based on the acid-catalyzed cyclization using montmorillonite K-10 clay.[1][6]
Materials:
-
3-(3-bromophenoxy)propanoic acid (1.0 mmol)
-
Acid-activated montmorillonite K-10 (300% by weight of the starting acid)
-
Toluene (2 mL)
-
Dichloromethane (CH₂Cl₂, 10-15 mL)
-
Hexane (10-15 mL)
Procedure:
-
Combine 3-(3-bromophenoxy)propanoic acid and freshly prepared acid-activated montmorillonite K-10 in a round-bottom flask equipped with a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 30-45 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Add dichloromethane and stir for several minutes.
-
Filter the mixture to remove the montmorillonite K-10 clay, washing the clay twice with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Extract the crude mass with hexane to afford pure this compound.
Protocol 2: Catalytic Hydrogenation of 7-Bromo-4H-chromen-4-one
This protocol uses Wilkinson's catalyst for the reduction of the double bond.[2][3]
Materials:
-
7-Bromo-4H-chromen-4-one (0.329 mol)
-
Wilkinson's catalyst [Rh(PPh₃)₃Cl] (4% mol)
-
Ethanol (to achieve a concentration of 0.4 mol·L⁻¹)
-
Hydrogen (H₂) gas
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 7-Bromo-4H-chromen-4-one in ethanol.
-
Add Wilkinson's catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.3 MPa.
-
Heat the reaction mixture to 70°C and stir for 20 hours.
-
After the reaction period, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue, typically by column chromatography or recrystallization, to yield this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Q5: My cyclization reaction (Protocol 1) is not proceeding or is very slow. What could be the cause?
A5: This is often related to the catalyst. Ensure that the acid-activated montmorillonite K-10 is sufficiently active. If it has been stored for a long time or exposed to moisture, its activity may be diminished. Using freshly prepared or activated clay is recommended. Additionally, confirm that the reaction is being conducted under anhydrous conditions, as water can inhibit the reaction.
Q6: I am observing multiple spots on my TLC plate, indicating side products. What are the likely impurities?
A6: In the cyclization reaction, incomplete cyclization will leave unreacted 3-(3-bromophenoxy)propanoic acid. Polymerization or intermolecular reactions can also occur, especially if the reaction is overheated or run for too long. For the hydrogenation reaction, incomplete reaction will leave the starting 7-Bromo-4H-chromen-4-one. Over-reduction is less common under these conditions but could lead to debromination or reduction of the ketone if a harsher catalyst or conditions are used.
Q7: The final product has a yellow or brownish color. How can I obtain a pure white solid?
A7: Discoloration often indicates the presence of oxidized impurities or residual catalyst.[7] To purify the product, you can perform column chromatography using a silica gel stationary phase with an eluent system like ethyl acetate/hexane. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective. Storing the final product in a cool, dark place under an inert atmosphere can prevent future discoloration.[7]
Q8: The hydrogenation reaction (Protocol 2) stalled before completion. What steps should I take?
A8: First, check for leaks in your hydrogenation apparatus, as maintaining consistent hydrogen pressure is crucial.[2] Second, the Wilkinson's catalyst may have been poisoned by impurities in the solvent or starting material, or it may have degraded due to exposure to air. Ensure you are using high-purity, degassed solvents. If the issue persists, try using a fresh batch of catalyst or increasing the catalyst loading.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 18442-22-3 [amp.chemicalbook.com]
- 3. This compound CAS#: 18442-22-3 [m.chemicalbook.com]
- 4. This compound | 18442-22-3 [amp.chemicalbook.com]
- 5. This compound | 18442-22-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 7-Bromochroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromochroman-4-one. The primary focus is on addressing common side reactions and challenges encountered during the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| SR-001 | Low yield of the desired this compound with a significant amount of starting material remaining. | Incomplete Cyclization: Insufficient reaction time, temperature, or catalyst activity. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.- Elevate Temperature: Gradually increase the reaction temperature, but be cautious of potential decomposition (see SR-003).- Catalyst Quality: Ensure the polyphosphoric acid (PPA) is fresh and has not absorbed atmospheric moisture, which can reduce its activity. The use of freshly prepared acid-activated montmorillonite K-10 can also be an effective alternative.[1] |
| SR-002 | Presence of an isomeric byproduct that is difficult to separate from the desired product. | Formation of 5-Bromochroman-4-one: The intramolecular Friedel-Crafts acylation can occur at the position ortho to the ether linkage, leading to the formation of the 5-bromo isomer. The regioselectivity is influenced by the directing effects of the bromo and ether substituents. | - Optimize Reaction Conditions: Lowering the reaction temperature may favor the formation of the thermodynamically more stable 7-bromo isomer.- Purification: Careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is the most effective method for separating the isomers. |
| SR-003 | Dark-colored, tarry reaction mixture and low yield of identifiable products. | Polymerization and/or Decomposition: Excessive heat or prolonged reaction times in the presence of a strong acid like PPA can lead to the degradation of the starting material and/or product. | - Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid localized overheating.- Reaction Time: Do not extend the reaction time unnecessarily once the starting material has been consumed (as monitored by TLC). |
| SR-004 | Formation of water-soluble impurities and difficulty in product extraction. | Ether Linkage Cleavage (less common): Under harsh acidic conditions, there is a possibility of the ether bond in the starting material or product being cleaved, leading to phenolic impurities. | - Milder Catalyst: Consider using a milder Lewis acid catalyst or acid-activated clay which may reduce the likelihood of ether cleavage.[1]- Work-up Procedure: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) during work-up to remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid. This reaction is typically catalyzed by a strong acid, most commonly polyphosphoric acid (PPA) or acid-activated montmorillonite K-10 clay.[1]
Q2: Why is the formation of the 5-bromo isomer a significant side reaction?
A2: In the precursor, 3-(3-bromophenoxy)propanoic acid, the aromatic ring has two possible sites for electrophilic attack to form the six-membered ring of the chromanone. The ether linkage is an ortho-, para-director, and the bromine atom is also an ortho-, para-director, albeit a deactivating one. Cyclization at the position para to the bromine and ortho to the ether linkage yields the desired this compound. However, cyclization at the position ortho to both the bromine and the ether linkage results in the formation of the 5-Bromochroman-4-one isomer. The relative ratio of these isomers depends on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (3-(3-bromophenoxy)propanoic acid) and the product (this compound). The starting material is a carboxylic acid and will have a different polarity compared to the ketone product.
Q4: What are the key considerations for the purification of this compound?
A4: The primary challenge in purification is the separation of the desired 7-bromo isomer from the potential 5-bromo isomer, as they have very similar polarities. Flash column chromatography on silica gel with a carefully selected eluent system is the recommended method. Recrystallization may be used for further purification but is often insufficient on its own to separate the isomers effectively.
Experimental Protocols
Synthesis of this compound via PPA-mediated Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-bromophenoxy)propanoic acid.
-
Addition of PPA: Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heating: Heat the mixture with stirring in an oil bath. The temperature is typically maintained between 80-100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 7-Bromochroman-4-one by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 7-Bromochroman-4-one using column chromatography. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low. - Column Overloading: Too much crude material was loaded onto the column. - Improperly Packed Column: Channeling or cracking of the silica gel bed. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. A good starting point is a mixture of ethyl acetate and hexanes. - Reduce Sample Load: A general guideline is to use a ratio of 1:30 to 1:50 of the crude product to silica gel by weight. - Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. A layer of sand on top can prevent disturbance. |
| Compound Elutes Too Quickly (High Rf) | - Solvent System is Too Polar: The eluent has a high affinity for the compound, reducing its interaction with the silica gel. | - Decrease Solvent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| Compound Does Not Elute (Low or Zero Rf) | - Solvent System is Not Polar Enough: The compound has a strong affinity for the silica gel and is not being carried by the mobile phase. - Compound Decomposition on Silica: The acidic nature of silica gel may cause degradation of the target molecule. | - Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent. A gradient elution may be necessary. - Check Compound Stability: Perform a 2D TLC to check for degradation on the silica plate. If decomposition is observed, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[1] |
| Tailing or Streaking of Spots on TLC/Column | - Sample is Too Concentrated: Overloading on the TLC plate or column. - Compound is Acidic or Basic: Strong interaction with the silica gel. - Low Solubility in Eluent: The compound is not fully dissolved in the mobile phase. | - Dilute the Sample: Use a more dilute solution for spotting on TLC and for loading onto the column. - Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, a small amount of triethylamine may be beneficial. - Change Solvent System: Select a solvent system in which the compound is more soluble. |
| Low Recovery of Product | - Compound is Highly Polar: Strong retention on the column. - Compound Degradation: As mentioned above. - Incomplete Elution: The column was not flushed with a sufficiently polar solvent at the end of the purification. | - Flush the Column: At the end of the separation, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining polar compounds. - Address Degradation: See "Compound Does Not Elute" section. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common and effective starting point is a mixture of ethyl acetate and hexanes. It is crucial to first perform TLC analysis to determine the optimal ratio. Aim for an Rf value between 0.2 and 0.4 for the best separation on a column. A reported solvent system that gives an Rf of 0.3 is a 1:1 (v/v) mixture of hexane and ethyl acetate.
Q2: How much silica gel should I use for my column?
A general rule of thumb is to use a weight ratio of silica gel to crude product of 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1.
Q3: Should I use "wet" or "dry" loading for my sample?
Both methods can be effective.
-
Wet Loading: The crude product is dissolved in a minimal amount of the initial eluent or a volatile solvent like dichloromethane and then carefully applied to the top of the column. This is often preferred as it can lead to better resolution.
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Dry Loading: The crude product is dissolved in a suitable solvent, and then silica gel is added. The solvent is evaporated to yield a free-flowing powder, which is then added to the top of the prepared column. This method is particularly useful if the crude product has poor solubility in the eluent.
Q4: My compound appears to be degrading on the silica gel. What can I do?
The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% of triethylamine.
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Q5: How can I monitor the separation during the column chromatography?
Fractions should be collected throughout the elution process. The composition of these fractions can be monitored by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it in the same solvent system used for the column. This will allow you to identify which fractions contain your purified product.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
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Dichloromethane (for sample loading, optional)
-
Sand (acid-washed)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
2. Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a small layer (approx. 1 cm) of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.
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Carefully pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel at any point.
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase.
-
Wash the column with 2-3 column volumes of the initial eluent.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). This can be done in a stepwise manner (e.g., increasing to 10%, 20%, and then 50% ethyl acetate in hexanes) or as a continuous gradient if using an automated system.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the fractions by TLC to determine which ones contain the purified this compound.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes typical parameters for the purification of chroman-4-one derivatives. Specific values for this compound may vary depending on the crude sample purity and the specific conditions used.
| Parameter | Value/Condition | Source/Comment |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Ethyl Acetate/Hexanes (Gradient) | A common and effective eluent system. |
| TLC Target Rf | 0.2 - 0.4 | Optimal range for good separation on a column. |
| Reported TLC Condition | 1:1 (v/v) Hexane:Ethyl Acetate | Reported to give an Rf of 0.3. |
| Typical Yield | >85% | Dependent on the purity of the crude material. |
Visualizations
Caption: Workflow for the purification of this compound.
References
Troubleshooting low conversion rates in 7-Bromochroman-4-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 7-Bromochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic routes for this compound:
-
Intramolecular Friedel-Crafts Acylation: This is a common method that involves the cyclization of 3-(3-bromophenoxy)propionic acid using a strong acid catalyst, such as polyphosphoric acid (PPA) or acid-activated montmorillonite K-10 clay.
-
Hydrogenation of 7-Bromo-4H-chromen-4-one: This method involves the selective reduction of the double bond in 7-bromo-4H-chromen-4-one using a catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) under a hydrogen atmosphere.
Q2: My this compound synthesis via Friedel-Crafts acylation has a very low yield. What are the likely causes?
Low yields in the Friedel-Crafts acylation route are often due to issues with the starting material or the catalyst. Key factors include:
-
Poor quality of 3-(3-bromophenoxy)propionic acid: Impurities in the starting material can inhibit the reaction.
-
Inactive catalyst: The Lewis acid catalyst is sensitive to moisture. Ensure anhydrous conditions and use a fresh, active catalyst.
-
Suboptimal reaction conditions: Temperature and reaction time are critical. Insufficient heat or time may lead to incomplete conversion.
Q3: I am observing multiple byproducts in my reaction mixture. What could they be?
In the intramolecular Friedel-Crafts acylation, potential byproducts can arise from intermolecular reactions, especially at high concentrations, leading to polymeric material. Incomplete cyclization of the starting material is also a common issue.
Q4: Can I monitor the progress of my reaction?
Yes, reaction progress can be monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a common eluent system is a mixture of hexane and ethyl acetate. For HPLC, a reversed-phase column with a UV detector is typically used.
Troubleshooting Guides
Low Conversion in Friedel-Crafts Acylation of 3-(3-bromophenoxy)propionic acid
This guide will help you troubleshoot low conversion rates when synthesizing this compound via the intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propionic acid.
dot
Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.
-
Verify Starting Material Quality:
-
Issue: Impurities in the 3-(3-bromophenoxy)propionic acid starting material can significantly hinder the cyclization reaction. Precursors such as 3-bromophenol may contain isomeric impurities, and β-propiolactone is prone to hydrolysis, forming 3-hydroxypropionic acid.
-
Solution: Ensure the purity of your starting materials. 3-(3-bromophenoxy)propionic acid can be purified by recrystallization. The purity of β-propiolactone can be checked by analytical methods like gas chromatography (GC).
-
-
Review Reaction Conditions:
-
Issue: The intramolecular Friedel-Crafts acylation is sensitive to reaction temperature and time.
-
Solution: Optimize the reaction conditions. When using polyphosphoric acid (PPA), a common condition is heating at 100°C for 1 hour. For acid-activated montmorillonite K-10 in toluene, refluxing for 30-45 minutes is typical. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Evaluate Catalyst Activity:
-
Issue: Lewis acid catalysts like PPA are highly sensitive to moisture, which can lead to deactivation.
-
Solution: Use fresh, anhydrous PPA. Ensure all glassware is thoroughly dried, preferably by flame-drying under an inert atmosphere.
-
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Step |
| Catalyst | Polyphosphoric Acid (PPA) or Montmorillonite K-10 | Catalyst deactivation due to moisture. | Use fresh, anhydrous catalyst. Flame-dry glassware. |
| Temperature | 100°C (for PPA) | Incomplete reaction or side product formation. | Optimize temperature based on catalyst and solvent. |
| Reaction Time | 1 hour (for PPA) | Incomplete conversion. | Monitor reaction progress by TLC to determine optimal time. |
| Starting Material Purity | >98% | Inhibition of catalyst, side reactions. | Recrystallize 3-(3-bromophenoxy)propionic acid. |
Low Conversion in Hydrogenation of 7-Bromo-4H-chromen-4-one
This guide focuses on troubleshooting low conversion rates when using Wilkinson's catalyst for the hydrogenation of 7-bromo-4H-chromen-4-one.
dot
Caption: Troubleshooting workflow for low conversion in hydrogenation.
-
Verify Catalyst Activity:
-
Issue: Wilkinson's catalyst can be deactivated by impurities in the starting material or solvent. Carbonyl compounds can also lead to decarbonylation of the catalyst, rendering it inactive.[1][2]
-
Solution: Use high-purity starting material and solvents. Ensure the 7-bromo-4H-chromen-4-one is free from any aldehyde impurities. Use fresh Wilkinson's catalyst for each reaction.
-
-
Check Hydrogen Supply:
-
Issue: An inadequate supply of hydrogen will result in incomplete reduction.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 0.3 MPa).
-
-
Review Reaction Conditions:
-
Issue: Suboptimal temperature or reaction time can lead to low conversion.
-
Solution: A typical condition for this reaction is 70°C for 20 hours. Monitor the reaction by TLC or HPLC to determine if a longer reaction time is needed.
-
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Step |
| Catalyst | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Catalyst deactivation. | Use fresh catalyst and high-purity substrate. |
| Hydrogen Pressure | 0.3 MPa | Insufficient hydrogenation. | Check for leaks and ensure proper pressure. |
| Temperature | 70°C | Slow reaction rate. | Maintain the recommended temperature. |
| Reaction Time | 20 hours | Incomplete reaction. | Monitor by TLC/HPLC and extend time if necessary. |
Experimental Protocols
Synthesis of 3-(3-bromophenoxy)propionic acid
This protocol describes the synthesis of the precursor for the Friedel-Crafts acylation route.
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In a suitable reaction vessel, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.
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Cool the mixture in an ice bath.
-
Slowly add β-propiolactone to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure 3-(3-bromophenoxy)propionic acid.
Intramolecular Friedel-Crafts Acylation using PPA
-
Ensure all glassware is thoroughly flame-dried and cooled under an inert atmosphere.
-
To a round-bottom flask, add 3-(3-bromophenoxy)propionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Hydrogenation using Wilkinson's Catalyst
-
In a pressure-resistant reaction vessel, dissolve 7-bromo-4H-chromen-4-one in a suitable solvent (e.g., ethanol).
-
Add Wilkinson's catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.3 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) with stirring.
-
Maintain the temperature and pressure for the required reaction time (e.g., 20 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Optimization of Suzuki Coupling for 7-Bromochroman-4-one
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 7-Bromochroman-4-one. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this specific transformation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you navigate the complexities of this coupling reaction and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main challenges typically encountered are:
-
Low Yields: Incomplete conversion of the starting material is a common issue.
-
Side Reactions: The formation of byproducts such as homocoupled boronic acid, dehalogenated starting material (chroman-4-one), and catalyst decomposition products can reduce the yield of the desired product.[1][2]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to reduced activity.[2]
-
Substrate Reactivity: The electronic properties of this compound can influence the rate-determining oxidative addition step.[1]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical. For aryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step.[1][2] Consider starting with a common pre-catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with an appropriate phosphine ligand (e.g., SPhos, XPhos).[1][3]
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base is essential for the transmetalation step of the catalytic cycle.[4][5][6] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7] For base-sensitive substrates, milder bases might be necessary.[8] The solubility of the base is also a key consideration, often requiring a mixed solvent system (e.g., dioxane/water).[2]
Q4: Can I run the Suzuki coupling of this compound under aqueous conditions?
A4: Yes, Suzuki couplings are known to be compatible with aqueous conditions, which can offer advantages in terms of safety and environmental impact.[4][6] The use of a co-solvent like water can also help dissolve inorganic bases.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2] Consider using a more robust pre-catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave heating can sometimes be effective in driving the reaction to completion quickly.[3][9] | |
| Inefficient oxidative addition | Switch to a more electron-rich and bulky phosphine ligand such as SPhos or XPhos to accelerate this step.[1][10] | |
| Formation of Debrominated Byproduct (Chroman-4-one) | Presence of water and certain bases | Use anhydrous solvents and consider a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] |
| Slow cross-coupling kinetics | Optimize the ligand to accelerate the desired coupling reaction, thereby outcompeting the dehalogenation pathway.[2] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1] |
| High reaction temperature | Lowering the reaction temperature may reduce the rate of homocoupling.[2] | |
| Catalyst choice | Using a Pd(0) pre-catalyst directly can sometimes minimize homocoupling compared to in situ reduction of a Pd(II) source.[2] | |
| Difficulty in Product Purification | Boronic acid and its byproducts | Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable and can lead to cleaner reactions.[1] |
| Catalyst residues | Employ appropriate workup and purification techniques, such as filtration through celite or silica gel chromatography. |
Experimental Protocols & Data
The following tables summarize starting conditions for the Suzuki coupling of this compound based on protocols for structurally similar aryl bromides. Optimization will likely be required for your specific boronic acid partner.
Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | A classic starting point. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80-110 | Good for challenging couplings.[1] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | Often a reliable system. |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100-110 | A highly active pre-catalyst.[2] |
Table 2: General Experimental Protocol
| Step | Procedure |
| 1. Reagent Preparation | In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or its derivative (1.1-1.5 equiv), and the base (2.0-3.0 equiv). |
| 2. Catalyst/Ligand Addition | Add the palladium catalyst and, if separate, the phosphine ligand to the flask. |
| 3. Degassing | Evacuate and backfill the flask with the inert gas three times. |
| 4. Solvent Addition | Add the degassed solvent system via syringe. |
| 5. Reaction | Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. |
| 6. Work-up | Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. |
| 7. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. |
Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purity Assessment of 7-Bromochroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and NMR analysis of 7-Bromochroman-4-one, a key intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or greater. However, it is crucial to verify the purity of each batch upon receipt and before use in a synthesis, as impurities can significantly impact reaction outcomes and the purity of subsequent products.
Q2: What are the common impurities that might be present in this compound?
A2: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. Common impurities may include unreacted starting materials like 7-Bromo-benzopyrone, other isomeric chromanones, or related brominated compounds.[1] The synthesis process itself, which may involve hydrogenation, can also introduce specific by-products.[1]
Q3: How can I prepare my this compound sample for HPLC and NMR analysis?
A3: For HPLC analysis, dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[2] It is recommended to filter the sample through a 0.22–0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[2] For NMR analysis, dissolve 5-10 mg of the sample in a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution for accurate analysis.
Q4: What are the key proton (¹H) NMR signals to look for to confirm the structure of this compound?
A4: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the two methylene groups of the chromanone ring. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), with their splitting pattern determined by their positions on the benzene ring. The two methylene groups adjacent to the oxygen and the carbonyl group will appear as distinct triplets in the upfield region (typically 2.5-5.0 ppm).
Q5: Can I use quantitative NMR (qNMR) to determine the absolute purity of this compound?
A5: Yes, quantitative NMR (qNMR) is an excellent method for determining the absolute purity of this compound without the need for a specific reference standard of the compound itself.[3][4] This technique involves adding a known amount of a certified internal standard to the sample and comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[5]
Experimental Protocols
HPLC Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150–250 mm × 4.6 mm, 5 µm particle size)[2]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
This compound sample
-
Volumetric flasks, pipettes, and syringes
-
0.22 or 0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol or acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25–35°C.[2]
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 5–20 µL of the sample solution.[2]
-
Run the gradient program as detailed in the table below.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength in the 280-330 nm range where chromones typically absorb).[2]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
NMR Purity Assessment
This protocol outlines a general procedure for the purity assessment of this compound using ¹H NMR spectroscopy.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
-
Internal standard for qNMR (optional, e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene)
-
Pipettes and balances
Procedure:
-
Sample Preparation (for qualitative analysis):
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
Ensure the sample is completely dissolved.
-
-
Sample Preparation (for quantitative analysis - qNMR):
-
Accurately weigh a specific amount of this compound and a known amount of a suitable internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals in the spectrum.
-
For qualitative analysis, confirm the presence of characteristic peaks for this compound and identify any impurity signals.
-
For qNMR, calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Data Presentation
Table 1: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (150-250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 0.5–1.0 mL/min[2] |
| Column Temperature | 25–35°C[2] |
| Injection Volume | 5–20 µL[2] |
| Detection Wavelength | 254 nm or 280-330 nm[2] |
Table 2: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.0 - 8.0 | Multiplet |
| -O-CH₂- | ~4.5 | Triplet |
| -CH₂-C=O | ~2.8 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Injection issue (e.g., air bubble in syringe, incorrect injection volume).- Detector malfunction (e.g., lamp off).- Sample concentration too low. | - Check the injector and syringe for air bubbles.- Verify the injection volume.- Ensure the detector lamp is on and warmed up.- Prepare a more concentrated sample. |
| Peak tailing | - Column overload.- Secondary interactions with the stationary phase (e.g., with residual silanols).- Inappropriate mobile phase pH. | - Dilute the sample.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic compounds are tailing.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak fronting | - Sample solvent stronger than the mobile phase.- Column collapse. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if it has been used with incompatible solvents or pressures. |
| Baseline noise or drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Leaks in the system.- Detector lamp aging. | - Degas the mobile phase.- Purge the pump and detector.- Prepare fresh mobile phase.- Check for leaks at all fittings.- Replace the detector lamp if necessary. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions. |
NMR Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad peaks | - Poor shimming.- Sample is not fully dissolved or contains paramagnetic impurities.- High sample concentration. | - Re-shim the magnet.- Ensure the sample is completely dissolved. Filter if necessary.- Dilute the sample. |
| Overlapping signals | - Insufficient magnetic field strength.- Similar chemical environments of protons. | - Use a higher field NMR spectrometer if available.- Try a different deuterated solvent which may induce different chemical shifts. |
| Impurity peaks present | - Contaminated sample or NMR tube.- Residual solvent from synthesis or purification. | - Use clean NMR tubes.- Identify common solvent peaks (e.g., acetone, ethyl acetate) and confirm if they were used in the preceding steps. |
| Incorrect integration | - Poor phasing or baseline correction.- Insufficient relaxation delay (for qNMR). | - Carefully re-process the spectrum with manual phasing and baseline correction.- For qNMR, increase the relaxation delay (D1) to at least 5 times the longest T1 of the protons being analyzed. |
Visualizations
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Troubleshooting decision tree for broad peaks in NMR analysis.
References
Technical Support Center: Regioselective Synthesis of 7-Substituted Chromanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of 7-substituted chromanones.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is the regioselective synthesis of 7-substituted chromanones challenging?
The primary challenge lies in controlling the regioselectivity of the initial electrophilic substitution on the aromatic precursor, which is often a meta-substituted phenol like resorcinol (1,3-dihydroxybenzene). The two hydroxyl groups activate the ring for electrophilic attack at positions 2, 4, and 6. In the context of chromanone synthesis, this translates to competition between C-acylation at C-4 (leading to the desired precursor for 7-hydroxychromanone) and C-acylation at C-2 or C-6 (leading to other isomers). The hydroxyl groups are ortho-, para-directing, making the para-position (C-4) and the ortho-positions (C-2, C-6) electronically activated. The relative reactivity of these positions can be influenced by the reaction conditions, leading to mixtures of isomers.
Troubleshooting Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation of Resorcinol
Problem: The Friedel-Crafts acylation of resorcinol with an acylating agent (e.g., a carboxylic acid or acyl chloride) is producing a mixture of the desired 2,4-dihydroxyacetophenone (precursor to 7-hydroxychromanone) and the undesired 2,6-dihydroxyacetophenone isomer, or other side products.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Lewis Acid Catalyst | The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ can lead to poor regioselectivity and side reactions. Weaker Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂ often provide better control.[1] Tin(IV) chloride (SnCl₄) has also been shown to be an effective and regioselective catalyst for Friedel-Crafts acylation.[2][3] |
| Harsh Reaction Conditions | High temperatures can decrease regioselectivity. It is advisable to conduct the reaction at lower temperatures and monitor the progress closely. For instance, in the Pechmann condensation to form coumarins, controlling the temperature is crucial to prevent side reactions.[4][5] |
| Solvent Effects | The solvent can influence the reactivity of the catalyst and the substrate. Consider using a less polar solvent or even solvent-free conditions, which have been shown to improve regioselectivity in some acylation reactions.[2] |
| Steric Hindrance | If the acylating agent is sterically bulky, it may favor acylation at the less hindered C-4 position of resorcinol. Modifying the acylating agent could be a strategy to explore. |
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting Guide 2: Low Yield During Cyclization to Form the Chromanone Ring
Problem: After successfully synthesizing the 2',4'-dihydroxy-substituted ketone precursor, the subsequent intramolecular cyclization to form the 7-hydroxychromanone results in a low yield.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Cyclization Conditions | The cyclization of the precursor is often base-catalyzed. The choice of base and solvent is important. Aqueous solutions of NaOH or KOH are commonly used.[6] The concentration of the base and the reaction temperature should be optimized. |
| Decomposition of Starting Material or Product | The starting material or the chromanone product may be unstable under the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation. Minimize reaction time and work up the reaction as soon as it is complete. |
| Side Reactions | Undesired side reactions, such as intermolecular condensation or cleavage, can occur.[5] Running the reaction at a lower temperature or using a milder base might mitigate these issues. |
Experimental Workflow for 7-Hydroxychromanone Synthesis
Caption: General workflow for the synthesis of 7-hydroxychroman-4-one.
FAQ 2: Can protecting groups be used to improve the regioselectivity for 7-substitution?
Yes, a protecting group strategy can be a very effective, albeit longer, route to achieving high regioselectivity. The concept is to selectively protect one of the hydroxyl groups of resorcinol, thereby directing the acylation to the desired position.
General Strategy:
-
Monoprotection: Selectively protect the more reactive hydroxyl group of resorcinol.
-
Acylation: Perform the Friedel-Crafts acylation on the monoprotected resorcinol. The protecting group will block reaction at one of the ortho positions, and the remaining hydroxyl group will direct acylation to its para position (which corresponds to the C-4 position of the original resorcinol).
-
Cyclization: Proceed with the cyclization to form the protected chromanone.
-
Deprotection: Remove the protecting group to yield the final 7-hydroxychromanone.
Common protecting groups for phenols include benzyl ethers, silyl ethers (e.g., TBDMS), and methyl ethers. The choice of protecting group depends on its stability to the acylation and cyclization conditions and the ease of its removal.
Key Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychroman-4-one from Resorcinol
This protocol is adapted from a literature procedure for the synthesis of 7-hydroxychroman-4-one.[6]
Step 1: Acylation of Resorcinol
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To a solution of resorcinol (1 equivalent) in trifluoromethanesulfonic acid, add 3-chloropropionic acid (1 equivalent).
-
Stir the mixture at a controlled temperature (e.g., 0-25 °C) until the reaction is complete (monitor by TLC).
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Quench the reaction by pouring it into ice water.
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Extract the product, 2',4'-dihydroxy-3-chloropropiophenone, with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to 7-Hydroxychroman-4-one
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Dissolve the purified 2',4'-dihydroxy-3-chloropropiophenone in a 2 M aqueous solution of sodium hydroxide.
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Heat the mixture with stirring (e.g., at reflux) until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-hydroxychroman-4-one.
Protocol 2: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin (A related synthesis illustrating regioselectivity)
The Pechmann condensation is widely used for coumarin synthesis, and the principles of regioselectivity are similar to chromanone synthesis from resorcinol. This protocol is for the synthesis of 7-hydroxy-4-methylcoumarin.[4][7]
-
Carefully add concentrated sulfuric acid to a flask cooled in an ice bath.
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To the cold sulfuric acid, slowly add a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) while maintaining a low temperature (e.g., below 10 °C).
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After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 18-24 hours).
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Pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
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Collect the crude 7-hydroxy-4-methylcoumarin by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the product from ethanol to obtain pure crystals.
Quantitative Data Summary
The regioselectivity of these reactions is highly dependent on the specific substrates and conditions used. The following table provides a conceptual summary of expected outcomes based on the principles discussed.
Table 1: Conceptual Comparison of Regioselectivity in the Acylation of Resorcinol
| Catalyst / Conditions | Expected Major Product (Acylation Position) | Expected Yield of 7-OH Precursor | Comments |
| Conc. H₂SO₄ (Pechmann) | C-4 (para to one OH, ortho to the other) | Good to Excellent | A classic and often high-yielding method for 7-hydroxycoumarins, illustrating the inherent preference for this regiochemistry under strong acid catalysis.[4][8][7] |
| AlCl₃ (Friedel-Crafts) | Mixture of C-4 and C-2/C-6 | Moderate to Poor | Often leads to a mixture of isomers due to the high reactivity of the catalyst. |
| ZnCl₂ (Friedel-Crafts) | Predominantly C-4 | Moderate to Good | A milder Lewis acid that generally affords better regioselectivity than AlCl₃. |
| Trifluoromethanesulfonic Acid | Predominantly C-4 | Good | An effective strong acid catalyst that has been successfully used for the regioselective acylation of resorcinol.[6] |
| Amberlyst-15 (Solid Acid Catalyst) | C-4 | Good to Excellent | A reusable and eco-friendly catalyst that can provide high yields and good selectivity in Pechmann condensations.[5][9] |
Signaling Pathways and Logical Relationships
Reaction Mechanism: Acid-Catalyzed Acylation and Cyclization
The following diagram illustrates the key steps in the formation of a 7-hydroxychromanone from resorcinol, highlighting the critical electrophilic aromatic substitution step that determines regioselectivity.
Caption: Key mechanistic stages in 7-hydroxychromanone synthesis.
References
- 1. future4200.com [future4200.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
Stability issues and degradation of 7-Bromochroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Bromochroman-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Issue 1: Color Change of Solid Compound or Solutions
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Question: My solid this compound, which was initially an off-white to yellow solid, has developed a darker yellow or brownish color over time. What could be the cause?
-
Answer: A color change often indicates degradation of the compound. This can be triggered by several factors:
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Exposure to Light: Chromanone structures can be susceptible to photodegradation. Prolonged exposure to ambient or UV light can cause the formation of colored degradation products.
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Improper Storage Temperature: Although stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation. The recommended storage temperature is 2-8°C.[1][2][3]
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Oxidation: Exposure to air (oxygen) over extended periods can lead to oxidative degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
Perform a purity check using HPLC or TLC to assess the extent of degradation.
-
If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments.
-
-
Issue 2: Precipitation or Cloudiness in Solution
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Question: My this compound is precipitating out of solution, especially after storage. What should I do?
-
Answer: Precipitation can occur due to poor solubility or degradation into less soluble products.
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Solvent Selection: Ensure you are using an appropriate solvent. While soluble in many organic solvents, its solubility can be limited in others.
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Concentration: The concentration of your solution may be too high, leading to precipitation upon cooling or slight solvent evaporation.
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Degradation: The compound may be degrading into insoluble byproducts. This is more likely if the solution is old or has been exposed to harsh conditions (e.g., strong acids/bases, light).
-
Troubleshooting Steps:
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Determine the solubility of this compound in your chosen solvent at the working temperature.
-
Consider preparing fresh solutions before each experiment to minimize the risk of degradation.
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If using buffered solutions, check for pH-dependent stability and solubility.
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Analyze the precipitate, if possible, to determine if it is the starting material or a degradation product.
-
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Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis
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Question: I am observing unexpected peaks in my HPLC or LC-MS chromatogram when analyzing this compound. What do these peaks represent?
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Answer: The appearance of new peaks is a strong indicator of degradation or the presence of impurities from the synthesis.
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Degradation Products: Under experimental conditions (e.g., in solution, exposure to acidic/basic media, heat, or light), this compound can degrade.
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Synthetic Impurities: Impurities from the synthesis, such as the starting material (e.g., 7-Bromo-4H-chromen-4-one) or byproducts, may be present.
-
Troubleshooting Steps:
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Analyze a fresh, high-purity standard of this compound to confirm the retention time of the parent compound.
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Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) can help identify bromine-containing fragments.
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If you suspect degradation, perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their chromatographic profiles with the unknown peaks.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the recommended storage conditions for solid this compound?
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Q2: How stable are solutions of this compound?
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A2: The stability of solutions is dependent on the solvent, concentration, pH, and exposure to light and temperature. It is generally recommended to prepare solutions fresh before use. If storage is necessary, store solutions at low temperatures (-20°C), protected from light, and for a limited duration.
-
Stability and Degradation
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Q3: What are the likely degradation pathways for this compound?
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A3: Based on its chemical structure, the following degradation pathways are plausible:
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Hydrolysis: Under strong acidic or basic conditions, the ether linkage in the chromanone ring may undergo hydrolysis, leading to ring-opening.
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Photodegradation: The aromatic ring and carbonyl group act as chromophores, making the molecule susceptible to degradation upon exposure to UV or visible light. This can involve cleavage of the carbon-bromine bond.
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Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the elimination of hydrogen bromide.
-
-
-
Q4: Is this compound sensitive to pH?
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A4: The stability of the chromanone ring can be pH-dependent. It is expected to be more stable under neutral to slightly acidic conditions and more prone to hydrolysis under strongly acidic or basic conditions.
-
Analytical and Purity
-
Q5: What analytical techniques are suitable for assessing the purity of this compound?
-
A5:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight and help in identifying impurities and degradation products, especially when coupled with a chromatographic technique (LC-MS or GC-MS). The isotopic pattern of bromine is a key identifier.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carbonyl, ether, aromatic ring).
-
-
Quantitative Data on Stability
The following tables provide hypothetical data to illustrate the stability of this compound under various conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical pH-Dependent Hydrolytic Stability of this compound at 50°C
| pH | Incubation Time (days) | % Degradation |
| 4.0 | 5 | < 5% |
| 7.0 | 5 | < 2% |
| 9.0 | 5 | 15-25% |
Table 2: Hypothetical Thermal and Photostability of this compound (Solid State)
| Condition | Duration | % Degradation |
| 60°C | 10 days | 5-10% |
| ICH Photostability (Option 2) | 1.2 million lux hours and 200 watt hours/m² | 10-20% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally recommended.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add an equal volume of 1 M HCl.
-
Heat the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Dissolve this compound in a suitable organic solvent.
-
Add an equal volume of 1 M NaOH.
-
Keep the solution at room temperature and monitor the degradation over time.
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At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide solution.
-
Keep the solution at room temperature and monitor over time.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
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Place the solid compound in a controlled temperature oven at 80°C.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Photostability:
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Expose the solid compound and a solution (e.g., in methanol) to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m²).
-
Keep control samples protected from light.
-
Analyze both exposed and control samples.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
Removing impurities from 7-Bromochroman-4-one reaction mixtures
Welcome to the technical support center for the synthesis and purification of 7-Bromochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude this compound product is an oily residue instead of a solid. What could be the cause and how do I proceed with purification?
A1: An oily product often indicates the presence of residual solvent or unreacted starting material, which can depress the melting point of your product. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Oily Product
Caption: Troubleshooting steps for an oily crude product.
Q2: I see a significant amount of starting material (3-(3-bromophenoxy)-propionic acid) in the 1H NMR of my crude product. What is the best way to remove it?
A2: Unreacted starting material is a common impurity, especially if the intramolecular Friedel-Crafts cyclization did not go to completion. Both recrystallization and column chromatography can be effective for its removal.
-
Recrystallization: This method is suitable if the starting material is significantly more or less soluble than this compound in a particular solvent. Ethanol is often a good starting point for recrystallization.
-
Column Chromatography: This is a more robust method for separating compounds with different polarities. Since the starting material is a carboxylic acid, it is significantly more polar than the ketone product. A silica gel column with a gradient elution of hexane and ethyl acetate should provide good separation.
Q3: My purified this compound still shows broad peaks in the 1H NMR, and the melting point is lower than expected. What are the likely impurities?
A3: Broad NMR peaks and a depressed melting point suggest the presence of impurities. Besides residual solvent and starting material, potential impurities from the intramolecular Friedel-Crafts acylation include:
-
Polymeric byproducts: Polyphosphoric acid (PPA), a common catalyst for this reaction, can sometimes promote intermolecular reactions, leading to the formation of higher molecular weight species. These are typically much less soluble and can often be removed by filtration or will remain at the baseline in column chromatography.
-
Isomeric products: Although less common in this specific intramolecular cyclization, there is a small possibility of cyclization at a different position on the aromatic ring, leading to isomeric chromanones. These would be very difficult to separate by recrystallization but may be separable by careful column chromatography.
A general workflow for identifying and removing these impurities is outlined below.
General Purification Workflow
Caption: Decision workflow for purification of this compound.
Experimental Protocols
Below are detailed methodologies for the most common purification techniques for this compound.
Recrystallization Protocol
This protocol is a general guideline and may need optimization based on the impurity profile of your crude product.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are often good starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
Flash column chromatography is a rapid and effective method for purifying this compound.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent): A common eluent system is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate in hexane). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound. These values are representative and may vary depending on the specific reaction conditions and the skill of the experimenter.
Table 1: Illustrative Purity Profile of Crude this compound
| Impurity | Typical Concentration in Crude Product (%) |
| 3-(3-bromophenoxy)-propionic acid | 5 - 15 |
| Residual Solvent (e.g., Toluene) | 1 - 5 |
| Polymeric Byproducts | < 2 |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 70 - 85 | > 98 | Simple, cost-effective, good for removing minor impurities. | May not be effective for separating impurities with similar solubility. |
| Column Chromatography | 60 - 80 | > 99 | Highly effective for separating a wide range of impurities. | More time-consuming and requires more solvent than recrystallization. |
Validation & Comparative
Comparative Reactivity Analysis: 6-Bromochroman-4-one vs. 7-Bromochroman-4-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a bromine substituent onto the aromatic ring provides a versatile handle for further synthetic modifications, typically through palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery. The position of this bromo substituent can significantly influence the electron density distribution within the molecule, thereby altering its reactivity. This guide provides a comparative analysis of the predicted reactivity of two positional isomers: 6-Bromochroman-4-one and 7-Bromochroman-4-one.
Theoretical Comparison of Electronic Structure and Reactivity
The reactivity of the C-Br bond and the aromatic ring in these isomers is primarily governed by the interplay of the electron-withdrawing inductive effect (-I) of the bromine atom and the carbonyl group, and the electron-donating resonance effect (+R) of the bromine and the ether oxygen.
In 6-Bromochroman-4-one , the bromine atom is para to the ether oxygen and meta to the carbonyl group. The +R effect of the ether oxygen will increase electron density at the ortho and para positions, including C6. The -I effect of the bromine at C6 will withdraw electron density.
In This compound , the bromine atom is meta to the ether oxygen and para to the carbonyl group. The electron-withdrawing effect of the carbonyl group is more pronounced at the para position, potentially making the C7-Br bond more electron-deficient.
Predicted Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig):
The rate-determining step in these reactions is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. The reactivity of the C-Br bond is influenced by the electron density at the carbon atom.
-
6-Bromochroman-4-one: The C6-Br bond is on a more electron-rich aromatic ring due to the para-directing effect of the ether oxygen. This might slightly hinder the oxidative addition compared to the 7-bromo isomer.
-
This compound: The C7-Br bond is on a more electron-deficient carbon due to the para-orienting electron-withdrawing effect of the carbonyl group. This is expected to make the C7-Br bond more susceptible to oxidative addition, potentially leading to higher reactivity in palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS):
EAS reactions are favored on electron-rich aromatic rings.
-
6-Bromochroman-4-one: The activating effect of the ether oxygen at the para-position (C6) is counteracted by the deactivating inductive effect of the bromine. However, the overall ring is likely to be more activated towards EAS compared to the 7-bromo isomer. Substitution would be expected to occur at the C5 or C7 positions.
-
This compound: The combined deactivating effects of the carbonyl group (meta-directing) and the bromine atom make the aromatic ring significantly less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions require a strong electron-withdrawing group ortho or para to the leaving group and a strong nucleophile. Neither isomer is strongly activated for SNAr under standard conditions.
Experimental Data
As previously stated, direct comparative quantitative data is lacking. The following tables summarize available, non-comparative data for each isomer.
Table 1: Synthesis of Bromochroman-4-ones
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 7-Bromo-benzopyrone | Wilkinson's catalyst (Rh(PPh3)3Cl), H2 (0.3 MPa), Ethanol, 70°C, 20h | 79.8 | [1][2] |
No directly comparable synthesis data was found for 6-Bromochroman-4-one in the searched literature.
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 6-Bromochroman-4-one | Data not explicitly found in searched literature. | Data not explicitly found in searched literature. |
| This compound | Structure confirmed by 1H NMR and MS, but specific shifts not provided in the abstract.[1][2] | Data not explicitly found in searched literature. |
Experimental Protocols
Synthesis of this compound[1][2]
Reaction: Hydrogenation of 7-Bromo-benzopyrone.
Materials:
-
7-Bromo-benzopyrone
-
Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, [Rh(PPh3)3Cl])
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a suitable pressure vessel, dissolve 7-Bromo-benzopyrone in ethanol to a concentration of 0.4 mol·L-1.
-
Add Wilkinson's catalyst (4 mol%).
-
Pressurize the vessel with hydrogen gas to 0.3 MPa.
-
Heat the reaction mixture to 70°C and stir for 20 hours.
-
After cooling and depressurization, the product can be isolated and purified using standard techniques (e.g., crystallization, chromatography).
A detailed, peer-reviewed protocol for the synthesis of 6-Bromochroman-4-one was not identified in the initial search.
Visualization of Experimental Workflow and Potential Applications
The following diagrams illustrate a general workflow for a comparative reactivity study and a hypothetical signaling pathway where these compounds could be evaluated.
Conclusion
Based on theoretical electronic considerations, This compound is predicted to be more reactive than 6-Bromochroman-4-one in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing influence of the para-carbonyl group, which should facilitate the oxidative addition step. Conversely, 6-Bromochroman-4-one is anticipated to be more susceptible to electrophilic aromatic substitution .
It is crucial to emphasize that these are predictions based on established chemical principles. Experimental validation through direct competition experiments or kinetic studies is necessary to confirm these hypotheses and to fully elucidate the reactivity profiles of these two synthetically valuable isomers. This would provide invaluable data for chemists working on the synthesis of novel chroman-4-one-based compounds for drug discovery and other applications.
References
Structure-activity relationship (SAR) studies of 7-Bromochroman-4-one derivatives
An Objective Guide to the Structure-Activity Relationship (SAR) of 7-Bromochroman-4-one Derivatives
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position significantly influences the molecule's electronic properties and can enhance its interaction with biological targets. This guide provides a comparative analysis of this compound derivatives, focusing on their structure-activity relationships, supported by experimental data and detailed protocols.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of the this compound scaffold have been primarily investigated for their potential as anticancer and neuroprotective agents. The SAR studies reveal critical insights into the structural requirements for these activities.
Anticancer Activity
Chroman-4-one derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The substitution pattern on the chromanone core is crucial for activity. While specific SAR studies focusing exclusively on 7-bromo derivatives are limited, broader studies on chromanones and related structures like thiochromanones offer valuable insights. For instance, studies on 3-arylidenechroman-4-one derivatives have shown that the nature and position of substituents on the arylidene ring significantly impact cytotoxicity. Compounds with a thiochromanone skeleton have sometimes exhibited higher anticancer activity than their chromanone counterparts.[1][2]
Another related study on coumarin derivatives (which share the benzopyranone core) highlighted that bromine substitution can contribute to reasonable cytotoxic activities.[3] In a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties, a compound featuring a 4-chlorophenyl group on the triazole ring demonstrated potent activity against the AGS cancer cell line, suggesting that halogen substitutions on peripheral rings can be highly beneficial.[4][5] This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis.[4]
Neuroprotective Activity (Cholinesterase Inhibition)
The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[6] Chroman-4-one derivatives have emerged as a promising class of cholinesterase inhibitors.[7] Although direct SAR studies on a series of 7-bromo derivatives are not extensively detailed in the provided results, research on related halo-substituted compounds indicates the importance of this functional group. For example, in a study of amino-7,8-dihydro-4H-chromenone derivatives, substitutions at various positions were shown to be beneficial for enhancing activity against AChE, with 4-bromobenzyloxy derivatives showing significant potency.[7] This suggests that a bromine atom on the aromatic ring, such as at position 7, can be a key feature for potent cholinesterase inhibition. The general SAR for related heterocyclic compounds targeting cholinesterases often points to the role of halogens in forming specific interactions within the enzyme's active site.[6]
Quantitative Data Comparison
The following table summarizes the biological activity of representative chroman-4-one and related derivatives.
| Compound ID | Structure/Description | Target/Assay | Activity (IC₅₀/EC₅₀) | Cancer Cell Line | Reference |
| 4d | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | MTT Assay | 2.63 ± 0.17 µM | AGS (Gastric Carcinoma) | [4][5] |
| Compound A | Benzylidene chroman-4-one derivative with cyclic amine and ethoxy substituent | AChE Inhibition | 0.122 µM | N/A | [7] |
| 4k | Amino-7,8-dihydro-4H-chromenone derivative | BChE Inhibition | 0.65 ± 0.13 µM | N/A | [7] |
| Compound 27 | 6-bromo-4-bromomethyl-7-hydroxycoumarin | MTT Assay | 32.7 - 45.8 µM | K562, LS180, MCF-7 | [3] |
Experimental Protocols
General Synthesis of this compound
This compound can be synthesized via several methods. One common approach involves the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propionic acid.
-
Procedure: A mixture of 3-(3-bromophenoxy)propionic acid (1.0 mmol) and acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes. After the reaction is complete, the mixture is cooled, and dichloromethane (CH₂Cl₂) (10-15 mL) is added. The solid catalyst is filtered off and washed with CH₂Cl₂. The combined organic filtrate is concentrated, and the crude product is purified by extraction with hexane to yield pure this compound.[8]
-
Alternative Procedure: Hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst (Rh(PPh₃)₃Cl) in ethanol under hydrogen pressure at 70°C can also yield this compound.[8][9]
MTT Cytotoxicity Assay
This assay is used to assess the antiproliferative effects of compounds on cancer cell lines.[4][5]
-
Cell Plating: Cancer cells (e.g., AGS, HeLa, HepG2) are seeded into 96-well plates at a density of approximately 5×10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for another 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE and BChE activity.[6]
-
Reaction Mixture: The assay is typically conducted in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the enzyme (AChE or BChE).
-
Incubation: The mixture is incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, either acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is monitored spectrophotometrically at 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with the rate of the untreated control. The IC₅₀ value is determined from the dose-response curve.
Visualizations
Below are diagrams illustrating a typical workflow for SAR studies and a potential mechanism of action for anticancer derivatives.
Caption: General workflow for the synthesis and screening of this compound derivatives.
References
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 18442-22-3 [amp.chemicalbook.com]
Comparative In Vitro Biological Evaluation of 7-Substituted Chroman-4-One Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of a series of 7-substituted chroman-4-one derivatives. The data presented is based on scientific literature and aims to facilitate the evaluation of these compounds for potential drug development.
Introduction
Chroman-4-one is a privileged heterocyclic scaffold that is a core component of many biologically active compounds. Modifications at the 7-position of the chroman-4-one ring can significantly influence the pharmacological properties of the resulting derivatives. This guide focuses on the comparative analysis of the antimicrobial effects of various 7-alkoxy and 7-aryloxy chroman-4-one derivatives against a panel of pathogenic bacteria and fungi.
Quantitative Data Summary
The antimicrobial activity of the synthesized 7-substituted chroman-4-one derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) in μg/mL. The results are summarized in the table below. Lower MIC values indicate greater antimicrobial potency.
| Compound Number | R Group (Substitution at 7-position) | S. epidermidis (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | S. enteritidis (MIC μg/mL) | C. albicans (MIC μg/mL) | C. tropicalis (MIC μg/mL) | N. glabrata (MIC μg/mL) | A. flavus (MIC μg/mL) | P. citrinum (MIC μg/mL) |
| 1 | -OH | >1000 | >1000 | >1000 | 62.5 | 125 | 125 | >1000 | >1000 |
| 2 | -OCH₃ | 500 | 1000 | 1000 | 31.25 | 62.5 | 62.5 | >1000 | >1000 |
| 3 | -OCH₂CH₂CH₃ | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 4 | -OCH₂CH₂CH₂CH₃ | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 5 | -O(CH₂)₄CH₃ | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 6 | -OCH₂Ph | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 7 | -OCH₂-(4-Cl-Ph) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 8 | -OCH₂-(4-F-Ph) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 9 | -OCH₂-(4-SCF₃-Ph) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 10 | -OCH₂-(4-CF₃-Ph) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Nystatin | (Positive Control) | - | - | - | 1.95 | 1.95 | 0.98 | 3.90 | 1.95 |
| Gentamicin | (Positive Control) | 1.95 | 0.98 | 0.49 | - | - | - | - | - |
Data sourced from a study on the antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives[1].
Experimental Protocols
The following is a detailed methodology for the key antimicrobial assay cited in this guide.
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
The antimicrobial activity of the 7-substituted chroman-4-one derivatives was determined using the broth microdilution method in 96-well microplates to establish the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: The tested microorganisms, including bacteria and fungi, were cultured on appropriate agar plates. A suspension of each microorganism was prepared in sterile saline solution (0.9%), and the turbidity was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Compound Preparation and Dilution: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). A serial two-fold dilution of each compound was performed in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in the wells of a 96-well microplate. The final concentrations of the compounds typically ranged from 1000 µg/mL to 0.49 µg/mL.
-
Inoculation: Each well was inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Positive controls (Nystatin for fungi, Gentamicin for bacteria) and a negative control (medium with DMSO, without any compound) were included in each assay. A sterility control (medium only) and a growth control (medium with inoculum) were also run.
-
Incubation: The inoculated microplates were incubated at 35 ± 2 °C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and antimicrobial evaluation of the 7-substituted chroman-4-one derivatives.
Caption: Workflow for the synthesis and antimicrobial screening of 7-substituted chroman-4-ones.
Signaling Pathway (Hypothetical)
While the exact mechanisms of action were not fully elucidated for all tested compounds, some chroman-4-one derivatives are known to interfere with microbial signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted.
Caption: Hypothetical mechanism of action for antimicrobial chroman-4-one derivatives.
References
Validating the Stereochemistry of 7-Bromochroman-4-one Reaction Products: A Comparative Guide
The stereochemistry of molecules is a critical determinant of their biological activity and pharmacological properties. For researchers and professionals in drug development, the rigorous validation of the three-dimensional arrangement of atoms in chiral molecules is paramount. This guide provides a comprehensive comparison of methodologies for the validation of the stereochemistry of products derived from reactions of 7-Bromochroman-4-one, a versatile scaffold in medicinal chemistry.
A primary focus is placed on the enantioselective reduction of this compound to the chiral alcohol, 7-Bromochroman-4-ol. This reaction serves as a key example to illustrate the application of various analytical techniques for stereochemical confirmation.
Asymmetric Reduction of this compound
The conversion of the prochiral this compound to a single enantiomer of 7-Bromochroman-4-ol is a common synthetic challenge. One of the most effective methods to achieve this is through asymmetric reduction utilizing a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
Workflow for Asymmetric Reduction:
Caption: Asymmetric reduction of this compound.
Stereochemical Validation Techniques: A Comparison
Once the chiral product is synthesized, its stereochemical purity and absolute configuration must be rigorously validated. The following sections compare the most common and powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for determining the enantiomeric excess (e.e.) of a chiral compound. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis of 7-Bromochroman-4-ol
A typical protocol for the chiral HPLC separation of 7-Bromochroman-4-ol enantiomers is as follows:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., 2-propanol or ethanol). The ratio is optimized to achieve the best separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C.
-
Detection: UV detection at a wavelength where the compound absorbs, for instance, 220 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Analysis: The retention times of the two enantiomers are compared to a racemic standard to calculate the enantiomeric excess.
Table 1: Comparison of Chiral Stationary Phases for Chromanol Derivatives
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (v/v) | (+) Enantiomer Retention Time (min) | (-) Enantiomer Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10) | 8.5 | 10.2 | > 1.5 | ~ 1.2 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (85:15) | 7.9 | 9.8 | > 2.0 | ~ 1.3 |
| Cellulose tris(4-methylbenzoate) | Heptane / 2-Propanol (95:5) | 12.1 | 14.5 | > 1.5 | ~ 1.2 |
Note: The data in this table is based on typical performance for chromanol derivatives and serves as a starting point for method development for 7-Bromochroman-4-ol. Actual retention times and separation factors may vary.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for enantiomeric excess determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For absolute configuration determination, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed to create diastereomeric species that can be distinguished by NMR.
Experimental Protocol: NMR Analysis of 7-Bromochroman-4-ol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified 7-Bromochroman-4-ol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR: Standard proton and carbon NMR spectra are acquired to confirm the overall structure.
-
Chiral Derivatization (Optional): To determine the enantiomeric excess and absolute configuration, the alcohol can be derivatized with a chiral agent like Mosher's acid chloride (MTPA-Cl) to form diastereomeric esters. The ¹H or ¹⁹F NMR of the resulting mixture will show separate signals for each diastereomer, allowing for quantification.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 7-Bromochroman-4-ol and Related Compounds.[1]
| ¹H NMR | 7-Bromochroman-4-ol (Predicted) | Chroman-4-ol (Experimental) | 6-Bromochroman (Experimental) |
| H-2a | ~4.2 - 4.4 | ~4.1 - 4.3 | ~4.1 - 4.3 |
| H-2b | ~4.0 - 4.2 | ~3.9 - 4.1 | ~3.9 - 4.1 |
| H-4 (axial) | ~2.0 - 2.2 | ~1.9 - 2.1 | ~1.9 - 2.1 |
| H-4 (equatorial) | ~1.8 - 2.0 | ~1.7 - 1.9 | ~1.7 - 1.9 |
| H-5 | ~7.3 - 7.5 | ~7.0 - 7.2 | ~7.2 - 7.4 |
| H-6 | ~7.1 - 7.3 | ~6.8 - 7.0 | - |
| H-8 | ~6.8 - 7.0 | ~6.7 - 6.9 | ~6.6 - 6.8 |
| ¹³C NMR | 7-Bromochroman-4-ol (Predicted) | Chroman-4-ol (Experimental) | 6-Bromochroman (Experimental) |
| C-2 | ~65 - 67 | ~64 - 66 | ~64 - 66 |
| C-3 | ~68 - 70 | ~67 - 69 | - |
| C-4 | ~30 - 32 | ~29 - 31 | ~29 - 31 |
| C-4a | ~122 - 124 | ~121 - 123 | ~122 - 124 |
| C-5 | ~129 - 131 | ~127 - 129 | ~128 - 130 |
| C-6 | ~130 - 132 | ~120 - 122 | ~115 - 117 |
| C-7 | ~118 - 120 | ~129 - 131 | ~130 - 132 |
| C-8 | ~119 - 121 | ~116 - 118 | ~117 - 119 |
| C-8a | ~154 - 156 | ~153 - 155 | ~154 - 156 |
Note: Predicted data is based on computational models and comparison with analogous structures.[1] Experimental values may vary.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique offers a three-dimensional model of the molecule, confirming the connectivity of atoms and their spatial arrangement.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the chiral product are grown, often by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure and refine the atomic positions. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Workflow for X-ray Crystallography:
Caption: Determining absolute stereochemistry.
Conclusion
The validation of stereochemistry is a multi-faceted process that often requires the application of several complementary analytical techniques. For the reaction products of this compound, a combination of chiral HPLC for determining enantiomeric purity and NMR spectroscopy (potentially with chiral derivatizing agents) for confirming the structure and relative stereochemistry is a robust approach. When suitable crystals can be obtained, single-crystal X-ray crystallography provides the ultimate and unambiguous determination of the absolute configuration. This guide provides the foundational knowledge and comparative data necessary for researchers to design and execute effective stereochemical validation studies for this important class of molecules.
References
A Researcher's Guide to Bioisosteric Replacement Strategies for the 7-Bromo Substituent in Chroman-4-Ones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of medicinal chemistry, the chroman-4-one scaffold is a privileged structure, serving as the foundation for numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic modification of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. The 7-position of the chroman-4-one ring is a common site for substitution, and the 7-bromo derivative often serves as a key intermediate or a biologically active compound in its own right.
This guide provides a comparative analysis of potential bioisosteric replacements for the 7-bromo substituent in chroman-4-ones. Bioisosteres are chemical substituents with similar physical or chemical properties that can be used to replace a particular group in a molecule to enhance its biological properties. Here, we delve into the synthesis, experimental data, and strategic considerations for selecting appropriate replacements for the 7-bromo group.
Performance Comparison of 7-Substituted Chroman-4-one Analogs
Direct head-to-head comparative studies of a wide range of bioisosteres for the 7-bromo substituent in a single biological assay are limited in publicly available literature. However, by compiling data from studies on chroman-4-one derivatives, we can infer the potential impact of these replacements. The following table summarizes the biological activity of a 7-fluoro substituted chroman-4-one, a classical bioisostere of the bromo substituent, in a Sirtuin 2 (SIRT2) inhibition assay.
| Compound ID | 7-Substituent | Biological Target | Activity (% Inhibition @ 200 µM) | IC50 (µM) |
| 1j | -F | SIRT2 | 18% | > 200 |
Data sourced from Fridén-Saxin et al., J. Med. Chem. 2012, 55, 15, 7104–7113.[3][4]
The weak inhibitory activity of the 7-fluoro analog in this specific assay suggests that for SIRT2 inhibition, a simple halogen replacement may not be optimal and that other electronic or steric factors are at play.[3][4] This underscores the importance of empirical testing for each biological target.
Other common bioisosteric replacements for an aromatic bromine atom include, but are not limited to: -Cl, -CN, -CF3, -CH3, and -OCH3. The choice of replacement can influence the compound's lipophilicity, electronic properties, metabolic stability, and ability to form hydrogen bonds, all of which can significantly impact its biological activity.
Experimental Protocols
Detailed and specific experimental protocols are essential for the synthesis and evaluation of these compounds. Below are representative methodologies for the synthesis of the chroman-4-one scaffold and the introduction of substituents at the 7-position.
General Synthesis of 7-Substituted Chroman-4-ones
A common route to 7-substituted chroman-4-ones involves the cyclization of a corresponding substituted phenol. For instance, 7-hydroxychroman-4-one can be synthesized from resorcinol and subsequently used as a precursor to introduce various substituents at the 7-position.[1]
Synthesis of 7-Hydroxychroman-4-one:
-
Acylation: Resorcinol is reacted with 3-bromopropionic acid in the presence of a Lewis acid like trifluoromethanesulfonic acid to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[1]
-
Intramolecular Cyclization: The resulting product is then treated with a base, such as 2 M NaOH, to promote intramolecular nucleophilic substitution, leading to the formation of 7-hydroxychroman-4-one.[1]
Synthesis of 7-Bromo-chroman-4-one:
A common method for the synthesis of 7-bromo-chroman-4-one is through the hydrogenation of 7-bromo-chromone, often catalyzed by Wilkinson's catalyst (Rh(PPh3)3Cl).[5]
Synthesis of 7-Fluoro-2-pentylchroman-4-one (1j):
This compound was synthesized via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.
-
A mixture of 4'-fluoro-2'-hydroxyacetophenone, hexanal (1.1 equivalents), and diisopropylamine (DIPA, 1.1 equivalents) in ethanol is heated using microwave irradiation at 160-170 °C for 1 hour.[3]
-
The reaction mixture is then worked up and purified by flash column chromatography to yield the desired product.[3]
Biological Assay: SIRT2 Inhibition Assay
The following is a summarized protocol for a fluorescence-based SIRT2 inhibition assay, similar to that used to evaluate the compounds mentioned above.
-
Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the SIRT2 enzyme, the peptide substrate, NAD+, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Development: A developer solution containing a protease is added to the wells. This protease cleaves the deacetylated peptide substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control (without inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[6]
Strategic Workflow and Visualizations
The decision-making process for selecting a bioisosteric replacement is a critical aspect of drug design. The following diagrams, generated using the DOT language, illustrate a logical workflow for this process.
Caption: A workflow for the strategic replacement of the 7-bromo substituent.
The following diagram illustrates the potential signaling pathway that could be modulated by chroman-4-one derivatives targeting SIRT2.
Caption: Inhibition of SIRT2 by chroman-4-ones can affect microtubule stability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacological Profile of Novel 7-Bromochroman-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the pharmacological properties of these molecules. This guide provides a comparative analysis of novel 7-bromochroman-4-one analogs, summarizing their performance against various biological targets and offering insights into their therapeutic potential. The information herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
SIRT2 Inhibition: A Promising Avenue for Neurodegenerative Diseases and Cancer
A significant area of investigation for chroman-4-one derivatives has been their activity as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 is implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases and cancer. A systematic study of substituted chroman-4-ones has revealed key structure-activity relationships for SIRT2 inhibition, with several bromo-substituted analogs demonstrating notable potency and selectivity.
Comparative Analysis of SIRT2 Inhibition by Chroman-4-one Analogs
The following table summarizes the in vitro inhibitory activity of a series of chroman-4-one analogs against human SIRT1, SIRT2, and SIRT3. The data highlights the impact of substitutions at the 2-, 6-, and 8-positions on the chroman-4-one core.
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM |
| 1a | n-pentyl | Cl | Br | 4.5 | <10 | <10 |
| 1b | n-pentyl | Br | Br | 1.5 | <10 | <10 |
| 1c | n-pentyl | I | I | 2.6 | <10 | <10 |
| 1d | n-pentyl | CH3 | CH3 | >200 | <10 | <10 |
| 1e | n-pentyl | OCH3 | OCH3 | >200 | <10 | <10 |
| 1f | n-pentyl | H | H | >200 | <10 | <10 |
| 1g | n-pentyl | H | Br | 10.1 | <10 | <10 |
| 1h | n-pentyl | Br | H | 10.7 | <10 | 16 |
| 1i | n-propyl | Br | Br | 10.6 | <10 | <10 |
| 1j | n-butyl | Br | Br | 4.0 | <10 | <10 |
| 1k | n-hexyl | Br | Br | 1.8 | <10 | <10 |
| 1l | isopropyl | Br | Br | 52 | <10 | <10 |
Data extracted from Fridén-Saxin et al., J Med Chem. 2012.
Key Observations:
-
Halogenation is Crucial: Analogs with electron-withdrawing groups, particularly halogens (Br, Cl, I), at the 6- and 8-positions (R2 and R3) exhibit significantly higher potency. The 6,8-dibromo analog 1b is the most potent inhibitor in this series with an IC50 of 1.5 µM.
-
Alkyl Chain Length at R1: The length of the alkyl chain at the 2-position (R1) influences activity. A pentyl or hexyl chain appears to be optimal for SIRT2 inhibition.
-
High Selectivity: The most potent inhibitors are highly selective for SIRT2 over SIRT1 and SIRT3, which is a desirable characteristic for targeted drug development.
Experimental Protocols
Synthesis of 2-Alkyl-Substituted Chroman-4-ones
The general synthetic route for the chroman-4-one analogs involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.
Materials:
-
Substituted 2'-hydroxyacetophenones
-
Appropriate aldehydes
-
Diisopropylamine (DIPA)
-
Ethanol
-
Microwave reactor
Procedure:
-
A mixture of the substituted 2'-hydroxyacetophenone (1 equivalent) and the corresponding aldehyde (1.2 equivalents) is prepared in ethanol.
-
Diisopropylamine (DIPA) is added as a base.
-
The reaction mixture is heated in a microwave reactor at 160-170 °C for 1 hour.
-
After cooling, the product is isolated and purified, typically by chromatography.
In Vitro Sirtuin Inhibition Assay
The inhibitory activity of the compounds against SIRT1, SIRT2, and SIRT3 is determined using a fluorescence-based assay.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., from a SIRT-Glo™ Assay kit)
-
NAD+
-
Assay buffer
-
Test compounds dissolved in DMSO
Procedure:
-
The SIRT enzyme is incubated with the test compound and NAD+ in the assay buffer for a set period.
-
The fluorogenic acetylated peptide substrate is added to the mixture.
-
The reaction is allowed to proceed, and the deacetylase activity of the SIRT enzyme is coupled to the development of a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves.
Visualizing the Workflow
The following diagrams illustrate the general synthesis and screening workflow for the this compound analogs.
Caption: General workflow for the synthesis and pharmacological screening of chroman-4-one analogs.
Broader Pharmacological Profile of Chroman-4-ones
While SIRT2 inhibition is a key activity, the chroman-4-one scaffold has been explored for a range of other therapeutic applications. These studies provide a broader context for the potential of this compound analogs.
Antiviral Activity
Derivatives of chroman-4-one have shown promise as antiviral agents. For instance, fluorinated 2-arylchroman-4-ones have demonstrated activity against the influenza A virus. One study identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a potent inhibitor with an IC50 of 6 µM against the A/Puerto Rico/8/34 (H1N1) strain. This suggests that halogenated chroman-4-ones are a promising scaffold for the development of new antiviral drugs.
Anticancer Activity
The anticancer potential of chroman-4-one derivatives is another active area of research. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism of action is often linked to the inhibition of key cellular targets involved in cancer progression. The SIRT2 inhibitory activity of bromo-substituted chroman-4-ones is particularly relevant here, as SIRT2 is a validated target in oncology.
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Chroman-4-one derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. While specific data on this compound analogs is limited in this area, the broader class of compounds has shown promise, warranting further investigation.
Conclusion and Future Directions
The pharmacological screening of this compound analogs and related compounds has revealed a rich and diverse range of biological activities. The bromo-substitution, particularly at the 6- and 8-positions, has been shown to be a key determinant of potency for SIRT2 inhibition. This makes these compounds highly attractive candidates for further development in the areas of neurodegenerative diseases and cancer.
The broader antiviral, anticancer, and antimicrobial activities of the chroman-4-one scaffold suggest that this compound analogs could also be valuable leads in these therapeutic areas. Future research should focus on:
-
Expansion of the Analog Library: Synthesis and screening of a wider range of this compound analogs with diverse substitutions at other positions to further refine structure-activity relationships.
-
Broader Pharmacological Profiling: Systematic evaluation of these analogs against a wider panel of biological targets to uncover new therapeutic opportunities.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety: Preclinical evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
This comparative guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound analogs. The presented data and experimental protocols offer a starting point for the rational design and development of new and effective therapeutic agents based on this versatile chemical scaffold.
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Bromochroman-4-one Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 7-Bromochroman-4-one, a key intermediate in pharmaceutical synthesis. It outlines the principles and detailed experimental protocols for cross-validation, ensuring data integrity and regulatory compliance. The objective is to offer a clear framework for selecting and validating appropriate analytical techniques for this compound.
Principles of Analytical Method Cross-Validation
Cross-validation of an analytical method is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1][2] This is essential for method transfer and to maintain data quality in a multi-site or regulatory environment.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, which includes assessing parameters like accuracy, precision, specificity, linearity, and range.[3][4][5][6][7] Cross-validation serves to verify that these parameters are maintained under the new testing conditions.[1]
There are several approaches to cross-validation, including:[2]
-
Comparative Testing: The most common approach, where both the transferring and receiving laboratories analyze the same batch of samples. The results are then statistically compared against predefined acceptance criteria.[2]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often used for new methods being implemented at multiple sites.[2]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[2]
Core Analytical Techniques for this compound Characterization
The primary analytical methods for the characterization of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides unique information about the molecule's identity, purity, and structure.
Below is a comparative summary of these techniques for the analysis of this compound.
| Analytical Method | Principle | Strengths for this compound | Limitations | Key Validation Parameters |
| HPLC (High-Performance Liquid Chromatography) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High resolution for purity determination and quantification of impurities. Applicable for non-volatile and thermally labile compounds. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Quantitation Limit, Detection Limit, Robustness. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry. | High sensitivity and specificity for identification of volatile impurities. Provides structural information from mass fragmentation patterns. | Requires the analyte to be volatile and thermally stable, or require derivatization.[8] | Specificity, Linearity, Range, Accuracy, Precision, Detection Limit, Quantitation Limit, Robustness. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Unambiguous structure elucidation and confirmation. Quantitative NMR (qNMR) can be used for accurate purity assessment without a reference standard. | Lower sensitivity compared to chromatographic methods. Can be complex to interpret for complex mixtures. | Specificity (structural confirmation), Linearity and Range (for qNMR), Accuracy and Precision (for qNMR). |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Rapid and non-destructive technique for confirming the presence of key functional groups (e.g., carbonyl, aromatic ring). Useful for identification and raw material screening. | Provides limited information on the overall structure and is not suitable for quantifying impurities. | Specificity (identification of functional groups). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
This compound reference standard and sample
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5) to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of peak area.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the percentage purity and the amount of each impurity relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
GC-MS Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification. Quantify impurities based on their peak area relative to the main component.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and determine the chemical shifts (ppm) relative to TMS. Compare the observed spectrum with the expected spectrum for this compound to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in this compound.
Instrumentation:
-
FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press)
Reagents:
-
This compound sample
-
Potassium bromide (KBr), if using the pellet method
Procedure (using KBr pellet):
-
Sample Preparation: Mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound (e.g., C=O stretch for the ketone, C-Br stretch, aromatic C-H and C=C stretches).
Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Relationship between analytical methods and characterization aspects.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthetic Utility of 7-Bromochroman-4-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 7-Bromochroman-4-one's performance as a synthetic intermediate, comparing it with its positional isomers, 6-Bromochroman-4-one and 8-Bromochroman-4-one. The utility of these synthons is evaluated in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This document summarizes experimental data, details reaction protocols, and visualizes a relevant biological pathway to inform strategic decisions in medicinal chemistry and drug development.
Introduction to Bromochroman-4-ones as Synthetic Building Blocks
Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for synthetic diversification through various cross-coupling reactions. The position of this bromo substituent can significantly influence the reactivity of the synthon and the biological activity of the resulting products. This compound is a widely used intermediate, but its synthetic utility relative to its 6-bromo and 8-bromo isomers has not been extensively benchmarked in a single resource. This guide aims to fill that gap by providing a data-driven comparison.
Biological Significance of Chromanone Derivatives: Targeting the TLR4 Signaling Pathway
Derivatives of the chroman-4-one scaffold have been identified as potent modulators of various biological targets, exhibiting anti-inflammatory, anti-cancer, and anti-arrhythmic properties. One such target is the Toll-like receptor 4 (TLR4), a key player in the innate immune system. Dysregulation of the TLR4 signaling pathway is implicated in a range of inflammatory diseases. Small molecules that can inhibit this pathway are therefore of significant therapeutic interest. The functionalization of the bromochroman-4-one core allows for the synthesis of libraries of compounds that can be screened for their ability to modulate this pathway.
Below is a diagram illustrating the TLR4 signaling pathway, which is a critical target for many chromanone-based drug discovery programs.
Unveiling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of Bioactive 7-Bromochroman-4-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential mechanisms of action for bioactive 7-Bromochroman-4-one derivatives. By examining experimental data from structurally related compounds, we can elucidate the likely signaling pathways and molecular targets of these promising therapeutic agents.
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for compounds with a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these molecules is heavily influenced by the nature and position of chemical substitutions on the core ring structure.[1] While direct and extensive research on the specific mechanisms of this compound derivatives is emerging, compelling evidence from analogous compounds points towards enzyme inhibition, particularly of kinases and deacetylases, as a primary mode of action.
Comparative Analysis of Molecular Targets
Research into various chroman-4-one derivatives has identified several key molecular targets. This data provides a strong foundation for predicting the mechanism of action of this compound derivatives.
One of the most significant findings is the potent and selective inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, by substituted chroman-4-one derivatives.[1][4] Notably, a study identified 6,8-dibromo-2-pentylchroman-4-one as a highly potent SIRT2 inhibitor, highlighting the importance of bromine substitution.[4] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a compelling target in cancer therapy.[4]
Beyond SIRT2, other identified targets for the broader chroman-4-one class include:
-
Pteridine Reductase 1 (PTR1): Inhibition of this enzyme in parasitic protozoa suggests potential for developing anti-parasitic drugs.[1]
-
HOG1 Kinase and Fructose-bisphosphate aldolase (FBA1): These are potential antifungal targets in Candida albicans.[1][5]
-
Topoisomerase Enzymes: Some structurally related chromone derivatives have been shown to inhibit these enzymes.[1]
-
Receptor Tyrosine Kinases (RTKs): Derivatives of the related 4-arylcoumarin structure have demonstrated broad-spectrum inhibitory activity against kinases such as Flt-1, VEGFR2, RET, and EGFR.
-
PI3K/Akt Pathway: Certain benzopyran-2-one derivatives have been found to exert their anticancer effects through the inhibition of PI3K and Akt-1.
The following table summarizes the inhibitory activity of various chroman-4-one and structurally related derivatives against their identified molecular targets.
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Biological Activity |
| Substituted Chroman-4-ones | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | Anticancer, Neuroprotection (predicted) |
| Substituted Chroman-4-ones | 2-n-propyl-6,8-dibromochroman-4-one | SIRT2 | 10.6 | Anticancer, Neuroprotection (predicted) |
| 7,8-dihydroxy-4-arylcoumarins | Compound 6a | MDA-MB-468 (cell line) | 0.64 | Anticancer |
| 7,8-dihydroxy-4-arylcoumarins | Compound 6b | MDA-MB-468 (cell line) | 0.69 | Anticancer |
| 7-hydroxy-4-phenylchromen-2-one-linked triazoles | Compound 4d | AGS (cell line) | 2.63 | Anticancer |
| Furochromone Derivatives | Compound IXb | p38α MAPK | 0.19-0.67 (range for several derivatives) | Anticancer |
Signaling Pathway Visualization
The inhibition of key enzymes like SIRT2 and various kinases can have a profound impact on cellular signaling. Below are diagrams illustrating a potential signaling pathway affected by this compound derivatives and a general workflow for identifying their molecular targets.
Experimental Protocols
To facilitate further research and validation of the proposed mechanisms of action, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
This compound derivative stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO.
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by the addition of 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
SIRT2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluor de Lys®-SIRT2 substrate (acetylated peptide with a fluorophore)
-
Developer solution (containing trichostatin A and a protease)
-
This compound derivative stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the assay buffer. Include a DMSO-only control.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the SIRT2 enzyme and the Fluor de Lys®-SIRT2 substrate in the assay buffer.
-
Initiation of Inhibition: Add the diluted test compound or DMSO to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Signal Detection: Incubate at room temperature for 15-30 minutes and then measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Conclusion
While the definitive mechanism of action for this compound derivatives requires further direct investigation, the existing body of research on the broader chroman-4-one class provides a strong predictive framework. The potent inhibition of SIRT2 by a dibrominated chroman-4-one derivative, along with the known kinase inhibitory activities of structurally similar compounds, strongly suggests that enzyme inhibition is a key mechanism through which these compounds exert their biological effects. The provided experimental protocols and pathway diagrams offer a roadmap for researchers to further explore and confirm the therapeutic potential of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7-Bromochroman-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive operational and disposal plan for 7-Bromochroman-4-one, a brominated organic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications provided are based on structurally similar compounds.
Immediate Safety and Hazard Profile
This compound, as a brominated organic compound, should be handled with caution.[1] Based on data from analogous compounds, it is prudent to assume it may be harmful if swallowed, and may cause skin and eye irritation.[2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Quantitative Data Summary
The following table summarizes the key data for this compound and the inferred hazard classifications based on similar brominated organic compounds.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 18442-22-3 | [5] |
| Molecular Formula | C₉H₇BrO₂ | [5] |
| Molecular Weight | 227.05 g/mol | [5] |
| Inferred GHS Hazard | Pictogram: Signal Word: Warning Hazard Statements: - Harmful if swallowed - Causes skin irritation - Causes serious eye irritation - May cause respiratory irritation | [2][6] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][7] |
Detailed Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. As a halogenated organic compound, it must be segregated and disposed of according to specific regulations to prevent environmental contamination.[8][9]
Experimental Procedure for Waste Collection and Disposal:
-
Waste Segregation:
-
Containerization:
-
Use a designated, properly labeled, and chemically resistant waste container for all this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
For solid waste (e.g., residual compound, contaminated filter paper, or gloves), use a clearly labeled solid hazardous waste container.
-
For liquid waste (e.g., solutions containing this compound), use a designated container for halogenated organic liquid waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication that it is a "Halogenated Organic Compound "
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated, cool, and dry, away from sources of ignition and incompatible materials.[9]
-
It is best practice to store the container in secondary containment to mitigate any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Never dispose of this compound down the drain or in the regular trash.[8] Disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
-
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. 7-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 18442-22-3 [m.chemicalbook.com]
- 6. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Chemical and Laboratory Waste [enva.com]
- 12. youtube.com [youtube.com]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guide for Handling 7-Bromochroman-4-one
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals engaged in the handling of 7-Bromochroman-4-one (CAS No: 18442-22-3).
Chemical Profile:
This compound is a halogenated organic compound.[1] It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5] | Protects against potential eye contact, which can cause serious irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, impervious clothing is recommended.[4][5] | Prevents skin contact, which may cause irritation.[3] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5] | Protects against inhalation of potentially harmful dust or vapors.[2][3] |
Operational Plan
Engineering Controls and Preparation:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][7]
Handling Procedures:
-
Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure all necessary equipment is clean and readily available.[5]
-
Hygiene: Wash hands thoroughly after handling.[3][8] Do not eat, drink, or smoke in the work area.[3][6]
-
Spill Management: In case of a spill, avoid generating dust. The spilled material should be swept up or vacuumed into a suitable, labeled container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Procedure:
| Waste Type | Collection Procedure | Disposal Protocol |
| Solid Waste | Unused this compound and any contaminated solid materials (e.g., filter paper, gloves) should be collected in a designated, labeled, and sealed hazardous waste container.[5] | All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Do not mix with other incompatible waste streams. Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[1][5] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste.[5] | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] Contact your institution's environmental health and safety (EHS) office for final disposal procedures.[1] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 18442-22-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 18442-22-3 [amp.chemicalbook.com]
- 4. uah.edu [uah.edu]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
